1-Benzylpiperidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-6-7-13(12(15)8-11)9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJOMPWHYVHSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626190 | |
| Record name | 1-Benzylpiperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70571-31-2 | |
| Record name | 1-Benzylpiperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-benzylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis leverages the robust Dieckmann condensation reaction, a cornerstone of cyclic organic chemistry. This document outlines the theoretical basis, experimental protocol, and quantitative data associated with this synthetic route.
Synthesis Pathway Overview
The synthesis of 1-benzylpiperidine-2,4-dione is most effectively achieved through a multi-step process commencing with the formation of a suitable diester precursor, followed by an intramolecular Dieckmann condensation to construct the core piperidine ring, and concluding with a hydrolysis and decarboxylation step to yield the target dione.
The logical synthetic route, based on established chemical principles for the formation of substituted piperidines, is as follows:
-
Formation of the Diester Precursor: The synthesis begins with the preparation of a diester, specifically diethyl N-benzyl-N-(2-ethoxycarbonylethyl)-β-alaninate. This is typically achieved through the N-alkylation of a primary amine.
-
Dieckmann Condensation: The diester undergoes an intramolecular cyclization reaction in the presence of a strong base, such as sodium ethoxide, to form the cyclic β-keto ester, 1-benzyl-3-ethoxycarbonylpiperidine-2,4-dione. This reaction is a classic example of a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a five- or six-membered ring.[1][2]
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by decarboxylation to remove the carboxylic acid group, yielding the final product, 1-benzylpiperidine-2,4-dione.
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of 1-benzylpiperidine-2,4-dione. These protocols are compiled based on established procedures for analogous chemical transformations.
Step 1: Synthesis of Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)-β-alaninate (Diester Precursor)
-
Materials: Benzylamine, ethyl acrylate, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1 equivalent) in absolute ethanol.
-
Add ethyl acrylate (2.2 equivalents) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude oil is purified by vacuum distillation or column chromatography to yield the pure diester.
-
Step 2: Dieckmann Condensation to form 1-Benzyl-3-ethoxycarbonylpiperidine-2,4-dione
-
Materials: Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)-β-alaninate, sodium ethoxide, anhydrous toluene.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux.
-
Add a solution of diethyl N-benzyl-N-(2-ethoxycarbonylethyl)-β-alaninate (1 equivalent) in anhydrous toluene dropwise to the refluxing mixture over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a dilute acid (e.g., 10% acetic acid or hydrochloric acid) until the mixture is neutral.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation to 1-Benzylpiperidine-2,4-dione
-
Materials: 1-Benzyl-3-ethoxycarbonylpiperidine-2,4-dione, aqueous hydrochloric acid.
-
Procedure:
-
To the crude 1-benzyl-3-ethoxycarbonylpiperidine-2,4-dione from the previous step, add a sufficient amount of dilute aqueous hydrochloric acid (e.g., 3-6 M).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring for the evolution of carbon dioxide.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-benzylpiperidine-2,4-dione.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of piperidine derivatives via the Dieckmann condensation, as adapted from analogous reactions reported in the literature. It is important to note that yields can vary depending on the specific substrate and reaction conditions.
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |
| 1 | Benzylamine, Ethyl Acrylate | Ethanol | Reflux | 12-24 h | High | General Michael Addition |
| 2 | Diethyl N-benzyl-N-(2-ethoxycarbonylethyl)-β-alaninate | Sodium Ethoxide, Toluene | Reflux | 5-8 h | Moderate to Good | [3] |
| 3 | 1-Benzyl-3-ethoxycarbonylpiperidine-2,4-dione | Aqueous HCl | Reflux | 4-8 h | Good to High | [3] |
Visualizing the Synthesis Pathway
To further elucidate the logical flow of the synthesis, the following diagrams, generated using the DOT language, illustrate the key transformations and relationships between the reactants, intermediates, and the final product.
Caption: Overall synthesis pathway for 1-benzylpiperidine-2,4-dione.
Caption: Experimental workflow for the synthesis of 1-benzylpiperidine-2,4-dione.
References
1-Benzylpiperidine-2,4-dione chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of 1-Benzylpiperidine-2,4-dione, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
1-Benzylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring substituted with a benzyl group at the nitrogen atom (position 1) and two ketone groups at positions 2 and 4.
-
IUPAC Name: 1-(phenylmethyl)-2,4-Piperidinedione[1]
-
Synonyms: 1-BENZYLPIPERIDINE-2, 4-DIONE, 1-benzyl-2, 4-dioxopiperidine[1]
-
SMILES: C1CN(C(=O)CC1=O)CC2=CC=CC=C2[3]
-
InChI: InChI=1S/C12H13NO2/c14-11-6-7-13(12(15)8-11)9-10-4-2-1-3-5-10/h1-5H,6-9H2[1][3]
-
InChIKey: QRJOMPWHYVHSNX-UHFFFAOYSA-N[3]
The structure combines a rigid dione ring with a flexible benzyl group, making it an interesting scaffold for chemical synthesis and potential biological interactions.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Monoisotopic Mass | 203.09464 Da | [3] |
| Purity | Typically available at ≥95% or 97% | [1][2] |
| XlogP (predicted) | 0.9 | [3] |
| Solubility | No specific data available. Generally, piperidine derivatives with benzyl groups show increased lipophilicity and favor solubility in nonpolar organic solvents over water. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectral Data
Spectral analysis is crucial for the structural confirmation of 1-Benzylpiperidine-2,4-dione. While raw spectra are not provided, the availability of key spectral data has been noted.
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) data are available for this compound, which are essential for its characterization.[4]
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of 1-Benzylpiperidine-2,4-dione is not extensively documented in the provided search results. However, a common and effective method for preparing substituted piperidine-2,4-diones is through Dieckmann cyclization.[5]
General Protocol: Dieckmann Cyclization for Piperidine-2,4-dione Synthesis [5]
This intramolecular condensation of a diester with a strong base is a standard method for forming five- and six-membered rings. The synthesis of 1-Benzylpiperidine-2,4-dione would likely involve a precursor such as an N-benzyl substituted diester.
-
Precursor Synthesis: An appropriate N-substituted amino diester is synthesized. For this target molecule, this would likely be N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester or a similar molecule.
-
Cyclization: The diester precursor is treated with a strong base (e.g., sodium ethoxide, sodium hydride) in an aprotic solvent (e.g., toluene, THF). The base promotes an intramolecular condensation reaction to form a β-keto ester intermediate.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic or basic hydrolysis, followed by decarboxylation (often with gentle heating), to yield the final 1-Benzylpiperidine-2,4-dione product.
-
Purification: The crude product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation under reduced pressure to yield the pure compound.
The following diagram illustrates a generalized workflow for this synthetic approach.
Caption: Generalized workflow for the synthesis and purification of piperidine-2,4-diones.
Biological Activity and Drug Development Potential
Direct studies on the biological activity of 1-Benzylpiperidine-2,4-dione are limited in the available literature. However, the core chemical scaffolds, piperidine and glutarimide (a derivative of piperidine-2,6-dione), are recognized as "privileged structures" in medicinal chemistry.[5] These structures appear in a wide range of biologically active compounds.
Based on the activities of structurally related compounds, 1-Benzylpiperidine-2,4-dione could be investigated for several potential therapeutic applications:
-
Anticonvulsant Activity: The glutarimide scaffold is a known feature in some anticonvulsant agents.[5]
-
Cytotoxic Activity: Derivatives of this class have been explored for their potential as cytotoxic agents against cancer cell lines.[5]
-
Antimicrobial Activity: While not for the exact molecule, derivatives of N-benzyl piperidin-4-one have been synthesized and tested for in-vitro antibacterial and antifungal activities, showing potent effects against fungi like Aspergillus niger and bacteria such as Escherichia coli.[6]
The presence of the benzyl group and the dione functionality provides multiple points for further chemical modification, allowing for the generation of a library of derivatives for screening in various biological assays. This makes 1-Benzylpiperidine-2,4-dione a valuable starting point or intermediate for drug discovery programs.
The logical relationship for exploring its potential is outlined in the diagram below.
Caption: Logical workflow for exploring the therapeutic potential of the piperidine-2,4-dione scaffold.
References
- 1. labsolu.ca [labsolu.ca]
- 2. aurumpharmatech.com [aurumpharmatech.com]
- 3. PubChemLite - 1-benzylpiperidine-2,4-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. 1-benzylpiperidine-2,4-dione(70571-31-2) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
1-Benzylpiperidine-2,4-dione CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical properties, potential synthetic routes, and explores its putative biological activities based on the known pharmacology of structurally related piperidine derivatives.
Core Compound Data: 1-Benzylpiperidine-2,4-dione
A clear identification of 1-Benzylpiperidine-2,4-dione is established by its unique CAS number and precise molecular weight. These fundamental data points are crucial for regulatory compliance, procurement, and accurate experimental design.
| Parameter | Value | Reference |
| CAS Number | 70571-31-2 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Monoisotopic Mass | 203.09464 Da | [2] |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 1-Benzylpiperidine-2,4-dione are not extensively detailed in publicly available literature, its structure suggests that a common and effective method for its preparation would be through a Dieckmann cyclization.[3][4][5] This intramolecular condensation of a diester is a cornerstone in the synthesis of cyclic β-keto esters and, by extension, piperidine-2,4-diones.
A plausible synthetic workflow is outlined below. It is important to note that this represents a generalized protocol, and optimization of reaction conditions, including the choice of base, solvent, and temperature, would be necessary to achieve a high yield of the final product.
General Experimental Workflow: Dieckmann Cyclization for N-substituted Piperidine-2,4-diones
Putative Biological Activity and Signaling Pathways
Direct studies on the biological activity of 1-Benzylpiperidine-2,4-dione are limited. However, the N-benzylpiperidine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[6][7] Derivatives of N-benzylpiperidine have shown a wide range of pharmacological effects, including interactions with central nervous system targets.[8][9][10] Furthermore, piperidin-4-one analogs have demonstrated significant antimicrobial and antifungal activities.[11]
Based on the activities of these structurally related compounds, 1-Benzylpiperidine-2,4-dione could potentially interact with several key signaling pathways. The N-benzyl moiety is known to contribute to the binding of ligands to various receptors and enzymes.[12]
Potential Signaling Pathway Interactions
The following diagram illustrates a hypothetical signaling pathway that could be modulated by N-benzylpiperidine derivatives, based on their known inhibitory activities on targets such as acetylcholinesterase (AChE) and histone deacetylases (HDACs).[9] Inhibition of these enzymes can have profound effects on neuronal signaling and gene expression, which are relevant in the context of neurodegenerative diseases like Alzheimer's.
Conclusion
1-Benzylpiperidine-2,4-dione is a compound with a clear chemical identity. While specific biological data is sparse, its structural similarity to a range of pharmacologically active molecules suggests its potential as a scaffold for the development of novel therapeutics. The N-benzylpiperidine motif is a key feature in many CNS-active drugs, and the piperidine-2,4-dione core could confer unique properties. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical space.
References
- 1. labsolu.ca [labsolu.ca]
- 2. PubChemLite - 1-benzylpiperidine-2,4-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]
- 5. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. encyclopedia.pub [encyclopedia.pub]
Spectroscopic Profile of 1-Benzylpiperidine-2,4-dione: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidine-2,4-dione, tailored for researchers, scientists, and professionals in drug development. The document presents predicted and representative spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.
Molecular Structure
1-Benzylpiperidine-2,4-dione is a derivative of piperidine with a benzyl group attached to the nitrogen atom and two carbonyl groups at positions 2 and 4. The presence of these functional groups gives rise to a characteristic spectroscopic profile.
Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol CAS Number: 70571-31-2
Spectroscopic Data
The following tables summarize the predicted and representative spectroscopic data for 1-Benzylpiperidine-2,4-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.60 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |
| ~ 3.50 | Triplet | 2H | Methylene protons adjacent to N (C6-H₂) |
| ~ 2.80 | Singlet | 2H | Methylene protons at C3 (-CH₂-) |
| ~ 2.60 | Triplet | 2H | Methylene protons at C5 (-CH₂-) |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 208 | Carbonyl carbon (C4) |
| ~ 168 | Amide carbonyl carbon (C2) |
| ~ 136 | Quaternary aromatic carbon (C-Ar) |
| ~ 129 | Aromatic carbons (CH-Ar) |
| ~ 128 | Aromatic carbons (CH-Ar) |
| ~ 127 | Aromatic carbons (CH-Ar) |
| ~ 52 | Benzyl carbon (-CH₂-Ph) |
| ~ 49 | Methylene carbon at C3 |
| ~ 45 | Methylene carbon adjacent to N (C6) |
| ~ 37 | Methylene carbon at C5 |
Infrared (IR) Spectroscopy
Representative IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3050 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1725 | Strong | Ketone C=O stretch (C4) |
| ~ 1650 | Strong | Amide C=O stretch (C2) |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |
| ~ 1250 | Medium | C-N stretch |
| ~ 740, 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data for Adducts [1]
| Adduct | m/z |
| [M+H]⁺ | 204.10192 |
| [M+Na]⁺ | 226.08386 |
| [M-H]⁻ | 202.08736 |
| [M+NH₄]⁺ | 221.12846 |
| [M+K]⁺ | 242.05780 |
| [M]⁺ | 203.09409 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1-Benzylpiperidine-2,4-dione.
Materials and Equipment:
-
1-Benzylpiperidine-2,4-dione sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the 1-Benzylpiperidine-2,4-dione sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the sample's solubility.
-
Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 1-Benzylpiperidine-2,4-dione by analyzing its infrared absorption spectrum.
Materials and Equipment:
-
1-Benzylpiperidine-2,4-dione sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place approximately 100-200 mg of dry KBr in an agate mortar.
-
Add 1-2 mg of the 1-Benzylpiperidine-2,4-dione sample.
-
Grind the mixture thoroughly with the pestle to create a fine, homogeneous powder.
-
Transfer a portion of the powdered mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Data Analysis:
-
Identify the absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of the absorption bands to specific functional groups present in the molecule (e.g., C=O, C-H, C-N, aromatic rings).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Benzylpiperidine-2,4-dione.
Materials and Equipment:
-
1-Benzylpiperidine-2,4-dione sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the 1-Benzylpiperidine-2,4-dione sample in a suitable volatile solvent (e.g., 1 mg/mL).
-
Further dilute the stock solution to a final concentration appropriate for the mass spectrometer (e.g., 1-10 µg/mL).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule. The fragmentation can provide evidence for the presence of the benzyl group and the piperidine-dione ring.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of 1-Benzylpiperidine-2,4-dione and the logical relationships between the different spectroscopic techniques.
References
The Enigmatic Core: A Technical Whitepaper on the Potential Biological Activity of 1-Benzylpiperidine-2,4-dione
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzylpiperidine-2,4-dione scaffold represents a compelling, yet underexplored, nucleus in medicinal chemistry. While direct biological data on this specific molecule is scarce, its structural components—the N-benzylpiperidine motif and the piperidine-2,4-dione ring system—are independently recognized for their significant and diverse pharmacological activities. This technical guide synthesizes the existing body of research on structurally related analogues to forecast the potential biological activities of 1-benzylpiperidine-2,4-dione. By examining the established acetylcholinesterase inhibitory, anticonvulsant, and cytotoxic properties of its constituent pharmacophores, we provide a predictive framework for its therapeutic potential and outline detailed experimental protocols for its future investigation. This document serves as a foundational resource to stimulate and guide further research into this promising chemical entity.
Introduction: The Therapeutic Promise of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer favorable pharmacokinetic properties and engage with a multitude of biological targets.[1][2] The fusion of this versatile heterocycle with a benzyl group at the nitrogen atom (N-benzylpiperidine) is a well-established strategy in the design of centrally active agents, leveraging the benzyl moiety to modulate target binding and bioavailability.[3] Similarly, the piperidine-dione functionality is a key feature in compounds exhibiting a range of activities, including antimicrobial and cytotoxic effects.[4][5]
This whitepaper focuses on the untapped potential of 1-benzylpiperidine-2,4-dione, a molecule that synergistically combines these two pharmacologically significant fragments. In the absence of direct experimental data, this guide provides a comprehensive overview of the potential biological activities of the title compound by analogy to its structural relatives.
Predicted Biological Activities and Supporting Data from Analogues
Based on the literature for related compounds, 1-benzylpiperidine-2,4-dione is predicted to exhibit three primary biological activities: acetylcholinesterase (AChE) inhibition, anticonvulsant effects, and cytotoxicity against cancer cell lines.
Potential as an Acetylcholinesterase (AChE) Inhibitor for Alzheimer's Disease
The N-benzylpiperidine core is a cornerstone of several potent AChE inhibitors, a key therapeutic target in the management of Alzheimer's disease.[6] Derivatives have been synthesized that exhibit inhibitory concentrations in the nanomolar and micromolar ranges.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of N-Benzylpiperidine Derivatives
| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) | Reference |
| D19 (pyridylpyrazolol-based) | 1.73 | - | - | [7] |
| Compound 15b | 0.39 (eeAChE) | - | - | [8] |
| Compound 15j | - | 0.16 (eqBChE) | - | [8] |
| Compound d5 | 6.89 | - | - | [6] |
| Compound d10 | 3.22 | - | - | [6] |
| Compound 21 | 0.00056 | >10 | >18,000 | [9] |
Note: Data is for structurally related N-benzylpiperidine derivatives, not 1-benzylpiperidine-2,4-dione.
The proposed mechanism for AChE inhibition by these compounds involves the interaction of the benzyl group with the peripheral anionic site (PAS) of the enzyme, while the piperidine ring and its substituents engage with the catalytic active site (CAS).
Potential Anticonvulsant Activity
Piperidine-2,6-dione and pyrrolidine-2,5-dione structures are present in several compounds investigated for anticonvulsant properties.[10] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
Table 2: Anticonvulsant Activity of Piperidine-dione and Pyrrolidine-dione Derivatives in Mice
| Compound Class | Test Model | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| Pyrrolidine-2,5-dione (Cmpd 14) | MES | 49.6 | >6.0 | [11] |
| Pyrrolidine-2,5-dione (Cmpd 14) | scPTZ | 67.4 | >4.4 | [11] |
| Pyrrolidine-2,5-dione (Cmpd 14) | 6 Hz (44mA) | 63.2 | >4.7 | [11] |
| Pyrrolidine-2,5-dione (Cmpd 6) | MES | 68.30 | >4.39 | [12] |
| Pyrrolidine-2,5-dione (Cmpd 6) | 6 Hz (32mA) | 28.20 | >10.64 | [12] |
Note: Data is for structurally related piperidine-dione and pyrrolidine-dione derivatives, not 1-benzylpiperidine-2,4-dione.
The anticonvulsant mechanism of these dione-containing compounds is often attributed to the modulation of ion channels, such as voltage-gated sodium and calcium channels, or enhancement of GABAergic neurotransmission.
Potential Cytotoxic Activity Against Cancer Cells
Derivatives of both piperidin-4-one and piperidine-2,4-dione have demonstrated significant cytotoxic effects against various cancer cell lines.[4][13] These compounds often exhibit tumor-selective toxicity, being more potent against malignant cells than non-malignant cells.
Table 3: Cytotoxic Activity of Piperidone and Piperidine-dione Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 3,5-bis(benzylidene)-4-piperidones | Ca9-22 (Gingival Carcinoma) | CC₅₀ | Varies | [13] |
| 3,5-bis(benzylidene)-4-piperidones | HSC-2 (Squamous Carcinoma) | CC₅₀ | Varies | [13] |
| 3,5-bis(benzylidene)-4-piperidones | Colo-205 (Adenocarcinoma) | CC₅₀ | Varies | [13] |
| Pyrimidine-2,4-dione derivative | HeLa (Cervical Cancer) | GI₅₀ | 0.03 | [4] |
Note: Data is for structurally related piperidone and piperidine-dione derivatives, not 1-benzylpiperidine-2,4-dione.
The cytotoxic mechanisms of these compounds are often linked to the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on standard practices for evaluating the potential biological activities of novel chemical entities like 1-benzylpiperidine-2,4-dione.
Synthesis of 1-Benzylpiperidine-2,4-dione (Hypothetical)
A plausible synthetic route to 1-benzylpiperidine-2,4-dione could involve the Dieckmann condensation of an appropriate N-benzyl-substituted diester, followed by hydrolysis and decarboxylation. This approach is analogous to the synthesis of 1-benzyl-4-piperidone.[14]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
-
Preparation of Reagents:
-
Phosphate buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
AChE enzyme solution.
-
Test compound (1-benzylpiperidine-2,4-dione) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and pre-incubate the mixture.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at regular intervals at 412 nm using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Anticonvulsant Screening in Mice
Initial screening typically involves the MES and scPTZ tests.
-
Animal Preparation:
-
Use male Swiss mice, acclimatized to laboratory conditions.
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).
-
-
Maximal Electroshock (MES) Test:
-
At a predetermined time after compound administration (e.g., 30 minutes and 4 hours), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension seizure. Protection is defined as the absence of this seizure.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures within a specified time frame (e.g., 30 minutes).
-
-
Rotarod Neurotoxicity Test:
-
Assess motor impairment by placing the mice on a rotating rod (e.g., 6 rpm).
-
Neurotoxicity is indicated if the animal falls off the rod within a set time (e.g., 1 minute).
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, HT-29) in a 96-well plate and incubate to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 1-benzylpiperidine-2,4-dione and incubate for a specified period (e.g., 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.
-
Conclusion and Future Directions
While 1-benzylpiperidine-2,4-dione remains a molecule of hypothetical potential, the substantial body of evidence from its structural analogues strongly suggests a promising profile for biological activity. The convergence of the N-benzylpiperidine and piperidine-2,4-dione pharmacophores indicates a high probability of activity in the domains of neurodegenerative disease, epilepsy, and oncology.
This technical guide provides a foundational roadmap for the exploration of this compound. The immediate next steps should involve the development of a robust synthetic route to obtain the pure compound. Following synthesis, the experimental protocols outlined herein can be employed to systematically evaluate its bioactivity. Further structure-activity relationship (SAR) studies, involving modifications to both the benzyl and dione rings, will be crucial in optimizing potency and selectivity for any identified activities. The data presented and the methodologies described are intended to catalyze further research and unlock the full therapeutic potential of this intriguing molecular scaffold.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzylpiperidine -derived acetylcholinesterase inhibitors with antioxidant properties | CoLab [colab.ws]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-Benzylpiperidine-2,4-dione Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzylpiperidine-2,4-dione derivatives and their analogues, focusing on their synthesis, potential biological activities, and mechanisms of action. Due to the limited availability of direct experimental data for the 1-benzylpiperidine-2,4-dione core, this guide leverages data from structurally related piperidine derivatives to provide insights into its potential therapeutic applications, particularly in oncology.
Core Synthesis and Methodology
The synthesis of the 1-benzylpiperidine-2,4-dione core can be achieved through a variety of established organic chemistry methodologies. A prominent and effective method is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2][3][4] This approach offers a versatile route to variously substituted piperidine-2,4-diones.[5]
General Synthetic Workflow
A plausible synthetic route to 1-benzylpiperidine-2,4-dione is initiated by the N-alkylation of a suitable amino diester with benzyl bromide, followed by a base-mediated intramolecular Dieckmann condensation.
Caption: General workflow for the synthesis of 1-benzylpiperidine-2,4-dione.
Detailed Experimental Protocol: Synthesis via Dieckmann Condensation
Materials:
-
Benzylamine
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Step 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate
-
To a solution of benzylamine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl bromoacetate (2.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2,2'-(benzylazanediyl)diacetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-Benzylpiperidine-2,4-dione
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene under an inert atmosphere (e.g., Argon), slowly add a solution of diethyl 2,2'-(benzylazanediyl)diacetate (1 equivalent) in anhydrous toluene.[1]
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the formation of the cyclic β-keto ester by TLC.[1]
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with ethanol, followed by the addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidic solution to reflux for 4-8 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield 1-benzylpiperidine-2,4-dione.
Biological Activities and Therapeutic Potential
While direct biological data for 1-benzylpiperidine-2,4-dione is scarce, the piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] Analogues of 1-benzylpiperidine-2,4-dione, particularly other piperidine derivatives, have shown significant promise in various therapeutic areas, most notably as anticancer agents.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of piperidine derivatives.[7][8] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. Some piperidin-4-one derivatives have been shown to induce apoptosis by upregulating pro-apoptotic genes like p53 and Bax.[8] Furthermore, certain piperidine analogues act as tubulin polymerization inhibitors, a well-established anticancer mechanism.[9][10]
Table 1: Cytotoxic Activity of Piperidine Analogues against Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 17a (Piperidine Derivative) | PC3 (Prostate) | MTT Assay | 0.81 | [9] |
| Compound 17a (Piperidine Derivative) | Tubulin Polymerization | Inhibition Assay | 2.03 | [9] |
| Derivative 7h (Piperidine-based) | A549 (Lung) | MTT Assay | Not specified, but potent | [10] |
| Derivative 7h (Piperidine-based) | HCT-116 (Colon) | MTT Assay | Not specified, but potent | [10] |
| Derivative 7h (Piperidine-based) | MCF-7 (Breast) | MTT Assay | Not specified, but potent | [10] |
| Piperidine Derivative 1 | PC-3 (Prostate) | Sulforhodamine B | 6.3 (µg/mL) | [11] |
| Piperidine Derivative 25 | PC-3 (Prostate) | Sulforhodamine B | 6.4 (µg/mL) | [11] |
| Piperidine Derivative 16 | HT29 (Colon) | Sulforhodamine B | 4.1 (µg/mL) | [11] |
| Piperidine Derivative 16 | MCF7 (Breast) | Sulforhodamine B | 26.2 (µg/mL) | [11] |
| 6-(4-aminopiperidin-1-yl)-1-(3-methylbenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (5b) | MCF-7 (Breast) | MTT Assay | 14.15 | [12] |
| 6-(4-aminopiperidin-1-yl)-1-(4-(trifluoromethyl)benzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (5h) | SW480 (Colorectal) | MTT Assay | 15.70 | [12] |
| 6-(4-aminopiperidin-1-yl)-1-(4-(trifluoromethyl)benzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (5h) | MCF-7 (Breast) | MTT Assay | 16.50 | [12] |
Note: The data presented is for structurally related piperidine analogues and not for 1-benzylpiperidine-2,4-dione itself.
Other Potential Therapeutic Areas
Derivatives of N-benzylpiperidine have also been investigated as inhibitors of acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL), suggesting potential applications in neurodegenerative diseases like Alzheimer's and in the management of pain and inflammation.[13][14] Additionally, some N-benzyl piperidin-4-one derivatives have demonstrated antimicrobial activity.[15]
Table 2: Bioactivity of N-Benzylpiperidine Analogues in Other Therapeutic Areas
| Compound/Analogue | Target | Assay Type | IC50 (µM) | Reference |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.39 | [16] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 0.16 | [16] |
| Benzylpiperidine derivative (PD5) | Platelet Aggregation | Inhibition Assay | 0.06 (mM) | [12] |
Note: The data presented is for structurally related N-benzylpiperidine analogues and not for 1-benzylpiperidine-2,4-dione itself.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin (e.g., porcine brain tubulin)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Test compounds
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well plates suitable for fluorescence reading
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Preparation: Prepare solutions of tubulin, GTP, and test compounds in polymerization buffer.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance (e.g., at 340 nm) or fluorescence over time.
-
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance/fluorescence versus time curve. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Based on the activities of analogous compounds, 1-benzylpiperidine-2,4-dione derivatives may exert their anticancer effects through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][17]
References
- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. synarchive.com [synarchive.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-Benzylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1-Benzylpiperidine-2,4-dione. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the principles of organic chemistry and offering detailed experimental protocols for researchers to determine precise solubility values.
Introduction to 1-Benzylpiperidine-2,4-dione
1-Benzylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C₁₂H₁₃NO₂.[1] Its structure, featuring a piperidine-2,4-dione core with a benzyl group attached to the nitrogen atom, suggests a molecule with moderate polarity. The presence of two carbonyl groups and a tertiary amine within the piperidine ring, combined with the nonpolar benzyl group, results in a compound with nuanced solubility characteristics. Understanding these characteristics is crucial for applications in medicinal chemistry and drug development, where solubility significantly impacts bioavailability, formulation, and efficacy.[2][3] The piperidine-2,4-dione scaffold itself is a valuable platform for constructing functionalized piperidine systems with significant synthetic and medicinal potential.[4]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for 1-Benzylpiperidine-2,4-dione in various solvents. The table below summarizes the current availability of this information.
| Solvent | Quantitative Solubility ( g/100 mL or mol/L) | Temperature (°C) |
| Water | Data not available | Not applicable |
| Ethanol | Data not available | Not applicable |
| Methanol | Data not available | Not applicable |
| Acetone | Data not available | Not applicable |
| Dichloromethane | Data not available | Not applicable |
| Diethyl Ether | Data not available | Not applicable |
| Dimethyl Sulfoxide (DMSO) | Data not available | Not applicable |
| Hexane | Data not available | Not applicable |
| Toluene | Data not available | Not applicable |
Note: The absence of data highlights an opportunity for further research to characterize this compound's physicochemical properties fully.
Predicted Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for 1-Benzylpiperidine-2,4-dione can be predicted. The molecule possesses both polar (dione and amine functionalities) and nonpolar (benzyl group and hydrocarbon backbone) regions.
-
Polar Solvents (e.g., Water): The presence of the large, nonpolar benzyl group is expected to significantly limit its solubility in water. While the carbonyl groups can act as hydrogen bond acceptors, this is unlikely to overcome the hydrophobicity of the rest of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): Higher solubility is anticipated in these solvents compared to water. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected in alcohols. These solvents can interact with the carbonyl groups through hydrogen bonding.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The benzyl group and the piperidine ring's hydrocarbon character suggest that there will be some degree of solubility in nonpolar solvents. Solubility in toluene may be enhanced due to potential π-π stacking interactions with the benzyl ring.
A related compound, 1-benzyl-4-piperidone, is noted to be highly soluble in organic solvents like ethanol, methanol, and DMSO, while being generally insoluble in water.[5] This supports the qualitative predictions for 1-Benzylpiperidine-2,4-dione.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following outlines a general method based on the equilibrium shake-flask technique, a widely accepted and reliable method.[6][7]
Objective: To determine the equilibrium solubility of 1-Benzylpiperidine-2,4-dione in a specific solvent at a controlled temperature.
Materials:
-
1-Benzylpiperidine-2,4-dione (solid)
-
Selected solvent of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 1-Benzylpiperidine-2,4-dione to a vial. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.
-
Accurately add a known volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 1-Benzylpiperidine-2,4-dione.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Acid-Base Solubility Tests:
For a more comprehensive understanding, acid-base solubility tests can be performed to identify the presence of acidic or basic functional groups.[8][9][10]
-
5% HCl: Test the solubility of the compound in 5% aqueous HCl. Solubility in this medium would suggest the presence of a basic functional group, such as an amine.
-
5% NaOH: Test the solubility in 5% aqueous NaOH. Solubility would indicate the presence of an acidic functional group.
-
5% NaHCO₃: Test the solubility in 5% aqueous sodium bicarbonate. This can help differentiate between strong and weak acids.
Visualizations
The following diagrams illustrate the general workflow for determining the solubility of an organic compound and a logical flow for qualitative solubility classification.
Caption: Experimental Workflow for Solubility Determination.
Caption: Qualitative Solubility Classification Flowchart.
References
- 1. PubChemLite - 1-benzylpiperidine-2,4-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
In Silico Analysis of 1-Benzylpiperidine-2,4-dione: A Technical Guide to Predicted Physicochemical and ADMET Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in silico evaluation of 1-Benzylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Through the application of established computational models, this document outlines the predicted physicochemical characteristics and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule. The data presented herein is intended to inform early-stage drug discovery and development efforts by providing a foundational understanding of the compound's potential pharmacokinetic and safety properties. All quantitative data has been summarized in structured tables for comparative analysis, and detailed methodologies for the in silico experiments are provided.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic behavior. An array of in silico descriptors for 1-Benzylpiperidine-2,4-dione have been calculated and are presented in Table 1. These parameters are essential for assessing drug-likeness and potential for oral bioavailability.
| Property | Predicted Value | Reference |
| Molecular Formula | C12H13NO2 | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| XlogP | 0.90 | [1] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 |
Table 1: Predicted Physicochemical Properties of 1-Benzylpiperidine-2,4-dione.
Predicted ADMET Profile
The ADMET profile of a drug candidate is a critical factor in its development and potential for clinical success. Early prediction of these properties can significantly reduce attrition rates in the drug discovery pipeline. The predicted ADMET properties for 1-Benzylpiperidine-2,4-dione are summarized in Table 2.
| ADMET Parameter | Predicted Outcome | Method |
| Absorption | ||
| Human Intestinal Absorption | High | |
| Caco-2 Permeability | Low | |
| P-glycoprotein Substrate | Yes | |
| Distribution | ||
| Blood-Brain Barrier Permeability | No | |
| Plasma Protein Binding | High | |
| Metabolism | ||
| CYP1A2 Inhibitor | No | |
| CYP2C19 Inhibitor | No | |
| CYP2C9 Inhibitor | Yes | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | Yes | |
| Excretion | ||
| Renal Organic Cation Transporter 2 Substrate | No | |
| Toxicity | ||
| hERG Inhibition | Low Risk | |
| Ames Mutagenicity | No | |
| Hepatotoxicity | Yes | |
| Skin Sensitization | No |
Table 2: Predicted ADMET Properties of 1-Benzylpiperidine-2,4-dione.
Experimental Protocols
The in silico predictions presented in this guide were generated using widely accepted and validated computational methodologies. The general workflow for these predictions is outlined below, providing a transparent and reproducible approach to the computational analysis.
Physicochemical Property Calculation
Physicochemical properties were calculated based on the 2D structure of 1-Benzylpiperidine-2,4-dione. The SMILES (Simplified Molecular Input Line Entry System) string for the molecule, C1CN(C(=O)CC1=O)CC2=CC=CC=C2[1], was used as the input for these calculations. Standard algorithms within computational chemistry software were employed to determine properties such as molecular weight, XlogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
ADMET Prediction Methodology
The ADMET profile was predicted using a combination of quantitative structure-activity relationship (QSAR) models and knowledge-based systems. These models are built upon large datasets of experimentally determined properties of diverse chemical structures. The SMILES string of 1-Benzylpiperidine-2,4-dione was submitted to a predictive modeling platform, which then compared its structural features to those in the underlying datasets to forecast its likely ADMET characteristics.
Key steps in the ADMET prediction process include:
-
Input: The canonical SMILES representation of 1-Benzylpiperidine-2,4-dione was used as the input.
-
Descriptor Calculation: A comprehensive set of molecular descriptors (e.g., topological, electronic, and constitutional) were calculated for the input molecule.
-
Model Application: The calculated descriptors were fed into a series of pre-built and validated QSAR models for each ADMET endpoint.
-
Prediction Generation: The models generated a qualitative or quantitative prediction for each ADMET property, along with an assessment of the prediction's reliability where available.
Visualizations
To further elucidate the relationships and workflows described in this guide, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the in silico prediction of molecular properties.
Caption: Interplay between physicochemical properties and ADMET profile.
References
Tautomerism in 1-Benzylpiperidine-2,4-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1-benzylpiperidine-2,4-dione. The presence of tautomers, which are readily interconvertible constitutional isomers, is a critical consideration in drug development, as different tautomers can exhibit distinct biological activities and physicochemical properties.[1] This document outlines the fundamental principles of keto-enol tautomerism as it applies to this specific heterocyclic compound, details experimental methodologies for its study, and presents illustrative quantitative data based on analogous systems.
Introduction to Tautomerism in Piperidine-2,4-diones
Piperidine-2,4-diones, such as the N-benzylated derivative, are capable of existing in equilibrium between a diketo form and two possible enol forms. This dynamic equilibrium is influenced by several factors, including solvent polarity, temperature, and the electronic nature of substituents on the piperidine ring.[2][3] The tautomeric equilibrium is a crucial aspect of the molecule's chemical behavior and can significantly impact its interaction with biological targets.
The primary tautomeric forms of 1-benzylpiperidine-2,4-dione are the diketo form and the two enol forms, which arise from the deprotonation of the carbon atoms adjacent to the carbonyl groups. The enol forms are stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.
Tautomeric Equilibrium of 1-Benzylpiperidine-2,4-dione
The equilibrium between the diketo and enol tautomers can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The relative populations of the tautomers are highly dependent on the solvent used.[4][5]
Caption: Tautomeric equilibrium of 1-benzylpiperidine-2,4-dione.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of keto to enol forms can be quantified by integrating the signals corresponding to each tautomer in the ¹H NMR spectrum. Due to the absence of specific experimental data for 1-benzylpiperidine-2,4-dione in the literature, the following table presents hypothetical, yet realistic, quantitative data based on studies of structurally similar β-dicarbonyl compounds.[4][6]
| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) |
| Chloroform-d | 4.8 | 20 | 80 | 4.00 |
| Acetone-d₆ | 20.7 | 45 | 55 | 1.22 |
| Methanol-d₄ | 32.7 | 60 | 40 | 0.67 |
| DMSO-d₆ | 46.7 | 75 | 25 | 0.33 |
Table 1: Illustrative Tautomeric Ratios of 1-Benzylpiperidine-2,4-dione in Various Solvents.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of tautomerism. The following sections provide methodologies for the synthesis and spectroscopic analysis of 1-benzylpiperidine-2,4-dione.
Synthesis of 1-Benzylpiperidine-2,4-dione
A plausible synthetic route to 1-benzylpiperidine-2,4-dione involves the Dieckmann condensation of a suitable N-substituted δ-amino β-keto ester.
Caption: Synthetic workflow for 1-benzylpiperidine-2,4-dione.
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, a solution of the starting diester (1.0 eq) in anhydrous toluene is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude intermediate is then subjected to acidic hydrolysis and decarboxylation by heating with aqueous hydrochloric acid to yield the final product.
-
The product is purified by column chromatography on silica gel.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the quantitative analysis of tautomeric mixtures.[6][7]
-
¹H NMR Spectroscopy: The diketo form is expected to show a singlet for the methylene protons at C3, while the enol forms will exhibit a vinyl proton signal. The enolic hydroxyl proton will appear as a broad singlet at a downfield chemical shift. By integrating the signals corresponding to the C3 methylene protons of the keto form and the vinyl proton of the enol forms, the tautomeric ratio can be determined.
-
¹³C NMR Spectroscopy: The diketo form will show two carbonyl carbon signals. The enol forms will be characterized by the presence of signals for an enolic carbon (C=C-OH) and a carbonyl carbon. The chemical shifts can help distinguish between the different tautomers.[8]
Illustrative ¹³C NMR Chemical Shifts:
| Tautomer | C=O (C2) (ppm) | C=O (C4) (ppm) | C=C-OH (ppm) |
| Diketo | ~205 | ~208 | - |
| Enol (at C4) | ~170 | - | ~165 |
| Enol (at C2) | - | ~195 | ~162 |
Table 2: Predicted ¹³C NMR Chemical Shifts for the Tautomers of 1-Benzylpiperidine-2,4-dione.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer.
-
Diketo Form: A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibrations of the two ketone groups.[9]
-
Enol Form: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the enolic hydroxyl group, and a C=C stretching band around 1600-1650 cm⁻¹.[10][11] The C=O stretching vibration of the remaining carbonyl group will also be present, likely at a slightly lower frequency due to conjugation.
Caption: Logical relationship between solvent polarity and tautomer stability.
Conclusion
The tautomerism of 1-benzylpiperidine-2,4-dione is a fundamental characteristic that dictates its chemical and potentially biological properties. This guide has outlined the theoretical basis of its keto-enol equilibrium, provided detailed, albeit illustrative, experimental protocols for its investigation, and presented a framework for the quantitative analysis of its tautomeric forms. A thorough understanding and characterization of this tautomeric behavior are paramount for researchers in the field of medicinal chemistry and drug development to advance the rational design of novel therapeutics based on the piperidine scaffold.
References
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]
- 8. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. eng.uc.edu [eng.uc.edu]
Commercial Availability and Synthetic Strategies for 1-Benzylpiperidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1-Benzylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Furthermore, this document outlines a detailed, plausible synthetic protocol for its preparation based on established chemical principles. While specific biological data for this compound is limited, this guide also explores the known biological activities of structurally related piperidine-2,4-dione derivatives, offering insights into its potential therapeutic applications.
Commercial Availability
1-Benzylpiperidine-2,4-dione (CAS No. 70571-31-2) is available from several chemical suppliers, primarily for research and development purposes. The purity of the commercially available compound typically ranges from 95% to 97%. Pricing and packaging information vary by supplier and are often available upon request or after registration on their respective websites.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| Aurum Pharmatech | 70571-31-2 | C₁₂H₁₃NO₂ | 203.24 | 95% |
| ChemShuttle | 70571-31-2 | C₁₂H₁₃NO₂ | 203.24 | Inquire |
| LabSolutions | 70571-31-2 | C₁₂H₁₃NO₂ | 203.24 | 97%[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 70571-31-2 |
| Appearance | Inquire |
| Solubility | Inquire |
| Melting Point | Inquire |
| Boiling Point | Inquire |
Synthesis of 1-Benzylpiperidine-2,4-dione
Proposed Synthetic Pathway: Dieckmann Cyclization
The proposed synthesis involves a two-step process starting from commercially available starting materials.
Experimental Protocol
Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate
-
Reaction Setup: To a solution of ethyl N-benzyl-β-alaninate (1.0 eq) in a suitable aprotic solvent such as ethanol or acetonitrile, add ethyl acrylate (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the Michael addition can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product, diethyl N-benzyl-3,3'-iminodipropionate, is then purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 1-Benzylpiperidine-2,4-dione via Dieckmann Cyclization
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl N-benzyl-3,3'-iminodipropionate (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add a strong base, such as sodium ethoxide (NaOEt) (1.1 eq), portion-wise to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the intramolecular cyclization is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the careful addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester, ethyl 1-benzyl-4-oxo-piperidine-3-carboxylate.
-
Hydrolysis and Decarboxylation: The crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by refluxing with an aqueous acid solution (e.g., 6 M HCl).
-
Final Purification: After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield 1-Benzylpiperidine-2,4-dione, which can be further purified by recrystallization or column chromatography.
Potential Biological Activities
While there is a lack of specific biological data for 1-Benzylpiperidine-2,4-dione, the piperidine-2,4-dione scaffold is a known pharmacophore present in a variety of biologically active compounds. Derivatives of piperidine have shown a wide range of pharmacological applications, including anticancer, antimicrobial, and analgesic activities. Therefore, it is plausible that 1-Benzylpiperidine-2,4-dione may exhibit similar biological properties.
General Biological Screening Workflow
A general workflow for the preliminary biological screening of 1-Benzylpiperidine-2,4-dione would involve a series of in vitro assays to assess its potential therapeutic value.
Analytical Data
Spectroscopic data is crucial for the characterization of synthesized compounds. A proton Nuclear Magnetic Resonance (¹H NMR) spectrum for 1-Benzylpiperidine-2,4-dione is available, which can be used to confirm its structure.
-
¹H NMR Spectrum: Available from sources such as ChemicalBook.[2]
Further characterization would typically involve ¹³C NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the molecular structure and purity of the compound.
Conclusion
1-Benzylpiperidine-2,4-dione is a commercially available heterocyclic compound with potential for further investigation in drug discovery and development. This guide provides a plausible and detailed synthetic route for its preparation via Dieckmann cyclization, a robust and versatile method for the synthesis of related structures. While the specific biological activity of this compound remains to be elucidated, the known pharmacological profile of the piperidine-2,4-dione scaffold suggests that it may possess interesting therapeutic properties. The provided experimental protocols and screening workflow offer a solid foundation for researchers to synthesize and evaluate this compound for its potential biological applications.
References
Methodological & Application
Synthetic Protocol for 1-Benzylpiperidine-2,4-dione: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 1-Benzylpiperidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. The piperidine-2,4-dione scaffold is a key structural motif in various biologically active molecules, exhibiting a range of activities including antimicrobial, anticancer, and anticonvulsant properties.[1][2] This protocol outlines a robust three-step synthesis commencing with a double aza-Michael addition, followed by a Dieckmann cyclization, and concluding with a hydrolysis and decarboxylation sequence.
Overall Synthetic Scheme
The synthesis of 1-Benzylpiperidine-2,4-dione is achieved through the following reaction sequence:
-
Step 1: Synthesis of Dimethyl 3,3'-(benzylazanediyl)dipropionate via a double aza-Michael addition of benzylamine to methyl acrylate.[3]
-
Step 2: Synthesis of Methyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate through an intramolecular Dieckmann condensation of the diester precursor.[4][5][6]
-
Step 3: Synthesis of 1-Benzylpiperidine-2,4-dione by hydrolysis and subsequent decarboxylation of the β-keto ester intermediate.[7]
Experimental Protocols
Step 1: Synthesis of Dimethyl 3,3'-(benzylazanediyl)dipropionate
This procedure details the double aza-Michael addition of benzylamine to methyl acrylate to yield the acyclic diester precursor.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Methanol (MeOH)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of benzylamine (1 equivalent) in methanol, add methyl acrylate (2.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure dimethyl 3,3'-(benzylazanediyl)dipropionate.
Step 2: Synthesis of Methyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate (Dieckmann Condensation)
This protocol describes the intramolecular cyclization of the diester precursor to form the piperidine-2,4-dione ring system.[4][5][6]
Materials:
-
Dimethyl 3,3'-(benzylazanediyl)dipropionate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve dimethyl 3,3'-(benzylazanediyl)dipropionate (1 equivalent) in anhydrous methanol or THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add sodium methoxide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~3-4).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude methyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate can be used in the next step without further purification.
Step 3: Synthesis of 1-Benzylpiperidine-2,4-dione (Hydrolysis and Decarboxylation)
This final step involves the removal of the ester group at the 3-position to yield the target compound.[7]
Materials:
-
Methyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude methyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 10:1 v/v).
-
Add potassium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation.
-
After cooling, neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain 1-Benzylpiperidine-2,4-dione.
Data Presentation
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Double aza-Michael Addition | Benzylamine, Methyl acrylate | Methanol | 70-85 |
| 2 | Dieckmann Condensation | Sodium methoxide | Methanol/THF | 65-80 |
| 3 | Hydrolysis & Decarboxylation | KOH, HCl | Methanol/Water | 75-90 |
Table 2: Characterization Data for 1-Benzylpiperidine-2,4-dione
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25-7.40 (m, 5H, Ar-H), 4.65 (s, 2H, N-CH₂-Ph), 3.50 (t, 2H), 2.70 (t, 2H), 3.45 (s, 2H).[8] |
Note: The provided ¹H NMR data is based on available literature and may require experimental verification.
Visualizations
Caption: Synthetic workflow for 1-Benzylpiperidine-2,4-dione.
Caption: Potential biological activities of piperidine-2,4-dione derivatives.
Application Notes
The synthetic protocol detailed herein provides a reliable and scalable method for accessing 1-Benzylpiperidine-2,4-dione. The starting materials are commercially available and the reaction conditions are amenable to standard laboratory setups.
-
Medicinal Chemistry: The piperidine-2,4-dione core is a "privileged structure" in medicinal chemistry, and this protocol allows for the synthesis of a key building block.[1] The benzyl group can be readily removed or modified, providing a versatile intermediate for the generation of compound libraries for drug discovery programs targeting various diseases.
-
Agrochemical Research: Given the reported herbicidal properties of related compounds, this synthetic route can be employed in the development of novel agrochemicals.[1]
-
Further Functionalization: The methylene group at the 3-position of 1-Benzylpiperidine-2,4-dione is activated by the two adjacent carbonyl groups, making it a suitable site for further chemical modifications and the introduction of additional diversity.
This application note serves as a comprehensive guide for the synthesis of 1-Benzylpiperidine-2,4-dione, enabling researchers to produce this valuable compound for a wide range of scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-benzylpiperidine-2,4-dione(70571-31-2) 1H NMR [m.chemicalbook.com]
Purification of 1-Benzylpiperidine-2,4-dione: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of 1-benzylpiperidine-2,4-dione, a key intermediate in the development of various pharmaceutical agents. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the acquisition of high-purity material essential for reliable downstream applications, including biological assays and further synthetic transformations.
Introduction
1-Benzylpiperidine-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, inaccurate biological data, and complications in scale-up processes. The following protocols outline two primary methods for the purification of 1-benzylpiperidine-2,4-dione: recrystallization and column chromatography. These methods are designed to remove common impurities such as unreacted starting materials, byproducts, and residual solvents.
Data Presentation
The selection of an appropriate purification method is often guided by the solubility profile of the compound and the nature of the impurities. Below is a summary of illustrative quantitative data for the purification of 1-benzylpiperidine-2,4-dione.
Table 1: Solubility of 1-Benzylpiperidine-2,4-dione in Common Solvents at Different Temperatures
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Ethanol | 50 | > 200 |
| Methanol | 65 | > 250 |
| Isopropanol | 25 | 150 |
| Acetone | 120 | > 300 |
| Ethyl Acetate | 80 | > 250 |
| Dichloromethane | > 200 | N/A |
| n-Hexane | < 1 | 10 |
| Toluene | 15 | 100 |
| Water | Insoluble | Insoluble |
Table 2: Comparison of Purification Techniques for 1-Benzylpiperidine-2,4-dione
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol/Water) | 94.5% | 99.2% | 85% |
| Recrystallization (Isopropanol) | 94.5% | 98.8% | 78% |
| Column Chromatography (Silica Gel) | 94.5% | > 99.5% | 92% |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a solvent at varying temperatures. For 1-benzylpiperidine-2,4-dione, a mixed solvent system of ethanol and water, or isopropanol as a single solvent, has been found to be effective.
Materials:
-
Crude 1-benzylpiperidine-2,4-dione
-
Ethanol (95%)
-
Deionized Water
-
Isopropanol
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure for Ethanol/Water Recrystallization:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude 1-benzylpiperidine-2,4-dione in the minimum amount of hot ethanol. Heat the solution to boiling with continuous stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induction of Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities. For 1-benzylpiperidine-2,4-dione, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is recommended for optimal separation.
Materials:
-
Crude 1-benzylpiperidine-2,4-dione
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude 1-benzylpiperidine-2,4-dione in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 10% ethyl acetate in n-hexane). Gradually increase the polarity of the mobile phase (e.g., to 30-40% ethyl acetate in n-hexane) to elute the target compound. The optimal gradient can be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified 1-benzylpiperidine-2,4-dione.
Visualization of Experimental Workflows
To aid in the understanding of the purification processes, the following diagrams illustrate the logical flow of each protocol.
Caption: Workflow for the recrystallization of 1-Benzylpiperidine-2,4-dione.
Caption: Workflow for column chromatography purification.
Conclusion
The protocols described herein provide robust and reproducible methods for the purification of 1-benzylpiperidine-2,4-dione. The choice between recrystallization and column chromatography will depend on the initial purity of the crude material, the nature of the impurities, and the desired final purity and yield. For achieving the highest purity, column chromatography is the preferred method. For a simpler and often high-yielding purification of moderately impure material, recrystallization is a suitable alternative. Adherence to these protocols will enable researchers to obtain high-quality 1-benzylpiperidine-2,4-dione for their research and development needs.
Application Notes and Protocols for the Characterization of 1-Benzylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Benzylpiperidine-2,4-dione. This document includes detailed protocols for various analytical techniques and summarizes the expected quantitative data. The information is intended to guide researchers in the synthesis, purification, and characterization of this and structurally related compounds.
Introduction
1-Benzylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring system substituted with a benzyl group at the nitrogen atom and two carbonyl groups at positions 2 and 4. The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[1] Derivatives of piperidine are explored for a wide range of therapeutic applications, including as cytotoxic and antimicrobial agents.[2][3] Furthermore, the N-benzylpiperidine motif is a key component in many compounds targeting the central nervous system, for instance as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4][5]
Accurate characterization of 1-Benzylpiperidine-2,4-dione is crucial for ensuring its purity and confirming its chemical identity, which are prerequisites for any subsequent biological or pharmacological studies. This document outlines the primary analytical techniques used for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Benzylpiperidine-2,4-dione is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [6] |
| Monoisotopic Mass | 203.09464 Da | [6] |
| Predicted XlogP | 0.9 | [6] |
Analytical Methods and Protocols
This section details the experimental protocols for the primary analytical techniques used to characterize 1-Benzylpiperidine-2,4-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Benzylpiperidine-2,4-dione by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 1-Benzylpiperidine-2,4-dione in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Spectroscopy Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Spectroscopy Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale to the solvent peak or TMS (0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
The following table summarizes the expected chemical shifts for 1-Benzylpiperidine-2,4-dione based on available spectral data and analysis of similar structures.[7]
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~ 7.2-7.4 | Multiplet | 5H | Phenyl-H |
| Benzyl CH₂ | ~ 4.6 | Singlet | 2H | N-CH₂-Ph |
| Piperidine CH₂ (adjacent to N) | ~ 3.5 | Triplet | 2H | C6-H₂ |
| Piperidine CH₂ (adjacent to C=O) | ~ 2.8 | Triplet | 2H | C5-H₂ |
| Piperidine CH₂ (between C=O) | ~ 3.3 | Singlet | 2H | C3-H₂ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbons | ~ 205, ~170 | C4=O, C2=O |
| Aromatic Carbons | ~ 127-136 | Phenyl-C |
| Benzyl CH₂ | ~ 50 | N-CH₂-Ph |
| Piperidine CH₂ (adjacent to N) | ~ 45 | C6 |
| Piperidine CH₂ (adjacent to C=O) | ~ 37 | C5 |
| Piperidine CH₂ (between C=O) | ~ 48 | C3 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in 1-Benzylpiperidine-2,4-dione based on their characteristic vibrational frequencies.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrumentation:
-
An FT-IR spectrometer equipped with a universal ATR accessory.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
The table below lists the characteristic IR absorption bands expected for 1-Benzylpiperidine-2,4-dione.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| C-H (Aromatic) | 3100-3000 | Stretch |
| C-H (Aliphatic) | 3000-2850 | Stretch |
| C=O (Ketone) | ~1720 | Stretch |
| C=O (Amide) | ~1680 | Stretch |
| C=C (Aromatic) | 1600-1450 | Stretch |
| C-N | 1250-1020 | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-Benzylpiperidine-2,4-dione, which aids in confirming its identity.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation:
-
A mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS) or with a direct infusion source.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
-
Data Acquisition (LC-MS):
-
Ionization Mode: Positive ion mode is typically preferred due to the basic nitrogen atom.
-
Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the protonated molecule as the precursor ion and fragment it using collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 1-Benzylpiperidine-2,4-dione.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 204.10192 |
| [M+Na]⁺ | 226.08386 |
| [M+K]⁺ | 242.05780 |
| [M+NH₄]⁺ | 221.12846 |
Expected Fragmentation: The most common fragmentation pathway for N-benzylpiperidine derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 1-Benzylpiperidine-2,4-dione and for separating it from starting materials, byproducts, and degradation products.
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of a reference standard of 1-Benzylpiperidine-2,4-dione in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid modifier like 0.1% formic acid for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualization of Workflows and Potential Biological Pathways
The following diagrams, generated using Graphviz, illustrate a general experimental workflow for the characterization of 1-Benzylpiperidine-2,4-dione and a hypothetical biological pathway based on the known activities of related piperidine-dione compounds.
Caption: General workflow for the synthesis and characterization of 1-Benzylpiperidine-2,4-dione.
Caption: Hypothetical apoptotic pathway induced by a cytotoxic piperidine-2,4-dione derivative.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of 1-Benzylpiperidine-2,4-dione. A combination of NMR and FT-IR spectroscopy, mass spectrometry, and HPLC is essential for unambiguous structure elucidation and purity assessment. The provided protocols and expected data will serve as a valuable resource for researchers working with this and related compounds in the fields of medicinal chemistry and drug development. Further studies are warranted to determine the specific biological activities of 1-Benzylpiperidine-2,4-dione and to explore its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-benzylpiperidine-2,4-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. 1-benzylpiperidine-2,4-dione(70571-31-2) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: The 1-Benzylpiperidine-2,4-dione Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidine-2,4-dione moiety represents a versatile scaffold in medicinal chemistry, offering a unique combination of a reactive dione system and the lipophilic benzyl group. This structural arrangement provides a foundation for the development of a diverse range of therapeutic agents. The piperidine ring system is a well-established privileged structure in drug discovery, known for its favorable pharmacokinetic properties. The addition of the 2,4-dione functionality introduces hydrogen bond donors and acceptors, as well as sites for further chemical modification, enabling the fine-tuning of biological activity. The N-benzyl group plays a crucial role in establishing interactions with biological targets, often through hydrophobic and cation-π interactions.
This document provides an overview of the applications of the 1-benzylpiperidine-2,4-dione scaffold and its close analogs, with a focus on anticancer drug development. Detailed synthetic protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate further research and development in this area.
Key Applications in Drug Discovery
Derivatives of the piperidine-2,4-dione scaffold have been investigated for a range of biological activities. While the specific 1-benzylpiperidine-2,4-dione core is an emerging area of research, analogous structures, such as the 1-benzyl-pyrimidine-2,4-dione (a uracil derivative), have shown significant promise as anticancer agents. These compounds can effectively target key enzymes and pathways involved in cancer cell proliferation and survival.
A notable application of a closely related scaffold is in the development of thymidylate synthase (TS) inhibitors. TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Quantitative Data: Anticancer Activity of 1-Benzyl-pyrimidine-2,4-dione Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 6-(4-aminopiperidin-1-yl)-substituted 1-benzyl-3-methylpyrimidine-2,4-dione derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.[1]
| Compound ID | Substitution on Benzyl Ring | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) |
| 5a | H | > 50 | > 50 |
| 5c | 3-Cl | 25.30 ± 1.50 | 22.80 ± 0.90 |
| 5e | 3-CF₃ | 20.10 ± 1.20 | 18.90 ± 1.10 |
| 5h | 3-CN | 16.50 ± 4.90 | 15.70 ± 0.28 |
| 5j | 4-Br | 30.20 ± 2.10 | 28.70 ± 1.80 |
Experimental Protocols
Synthesis of 1-Benzyl-3-methyl-6-(4-aminopiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione Derivatives (General Procedure)[1]
This protocol outlines the synthesis of 1-benzyl-pyrimidine-2,4-dione derivatives, which serve as close structural analogs to the 1-benzylpiperidine-2,4-dione scaffold.
Step 1: Synthesis of 1-Benzyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
A mixture of 6-chloro-3-methyluracil (1.0 eq), an appropriate benzyl bromide derivative (1.1 eq), and potassium carbonate (1.5 eq) in dimethylformamide (DMF) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the 1-benzylated intermediate.
Step 2: Synthesis of 6-(4-aminopiperidin-1-yl)-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives
To a solution of the 1-benzyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione intermediate (1.0 eq) in ethanol, tert-butyl piperidin-4-ylcarbamate (1.2 eq) and triethylamine (2.0 eq) are added. The mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. The purified product is then treated with a solution of HCl in dioxane at room temperature for 4 hours to remove the Boc protecting group. The solvent is evaporated, and the residue is basified with a saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product.
In Vitro Cytotoxicity Assay (MTT Assay)[1]
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells (e.g., MCF-7 or SW480) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental workflow for the synthesis and evaluation of 1-benzyl-pyrimidine-2,4-dione derivatives.
Mechanism of action of 1-benzyl-pyrimidine-2,4-dione derivatives as thymidylate synthase inhibitors.
References
Application Notes and Protocols for the Derivatization of 1-Benzylpiperidine-2,4-dione for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of 1-benzylpiperidine-2,4-dione and subsequent biological screening of the resulting derivatives. The piperidine-2,4-dione scaffold, a derivative of glutarimide, is a promising starting point for the development of novel therapeutic agents due to its structural similarities to compounds with known biological activities. Derivatives of the related glutarimide core have demonstrated both antiproliferative and antibacterial properties.[1][2][3][4][5] This application note outlines key derivatization strategies, including Knoevenagel condensation and N-alkylation, and provides standardized protocols for assessing the cytotoxic and antimicrobial potential of the synthesized compound library.
I. Derivatization Strategies
The 1-benzylpiperidine-2,4-dione core offers several sites for chemical modification to generate a diverse library of compounds for biological screening. The primary points of derivatization are the active methylene group at the C3 position and the nitrogen atom of the piperidine ring.
A key strategy for modifying the C3 position is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base such as piperidine.[6][7][8][9] This approach allows for the introduction of a wide variety of substituents, particularly aromatic and heteroaromatic rings, at the C3 position, leading to α,β-unsaturated dione derivatives.
Further diversity can be achieved through alkylation of the glutarimide nitrogen, although in the case of 1-benzylpiperidine-2,4-dione, the nitrogen is already substituted. However, variations of the N-substituent can be explored by synthesizing analogs of the starting material with different groups in place of the benzyl moiety. N-alkylation of the glutarimide moiety has been shown to be an effective strategy in modifying the biological activity of related compounds.[10][11][12]
The following diagram illustrates the general derivatization and screening workflow:
II. Experimental Protocols
A. Synthesis of 1-Benzylpiperidine-2,4-dione (Starting Material)
A common route to N-substituted piperidine-4-ones involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation.[13]
Materials:
-
Benzylamine
-
Methyl acrylate
-
Toluene, anhydrous
-
Sodium metal
-
Methanol, anhydrous
-
Hydrochloric acid (25% w/v)
-
Sodium hydroxide solution (35% w/v)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Protocol:
-
To a dry three-necked flask containing anhydrous toluene (150 mL), add sodium metal (2.8 g) and heat to reflux with stirring.
-
Add anhydrous methanol (1 mL) to initiate the reaction, then slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise.
-
Continue refluxing for 6 hours, adding an additional 100 mL of anhydrous toluene in portions to maintain a stirrable mixture.
-
After cooling to room temperature, extract the reaction mixture with 150 mL of 25% hydrochloric acid solution.
-
Reflux the acidic aqueous layer for 5 hours.
-
Cool the reaction mixture and neutralize to approximately pH 8.5 with 35% sodium hydroxide solution while stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Remove the ethyl acetate by rotary evaporation and purify the residue by vacuum distillation to yield 1-benzyl-4-piperidone.
-
The conversion of the 4-piperidone to the 2,4-dione can be achieved through various established methods, often involving oxidation at the 2-position.
B. Derivatization via Knoevenagel Condensation
This protocol describes the synthesis of 3-(arylmethylidene)-1-benzylpiperidine-2,4-dione derivatives.
Materials:
-
1-Benzylpiperidine-2,4-dione
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware for reflux
Protocol:
-
In a round-bottom flask, dissolve 1-benzylpiperidine-2,4-dione (1.0 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
C. Biological Screening Protocols
The following are general protocols for the initial biological evaluation of the synthesized derivatives.
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of final concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, K562, MDA-MB-453)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a desired period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
III. Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison of the synthesized derivatives.
Table 1: Antiproliferative Activity of 1-Benzylpiperidine-2,4-dione Derivatives
| Compound ID | R-group (at C3) | IC50 (µM) vs. HeLa | IC50 (µM) vs. K562 | IC50 (µM) vs. MDA-MB-453 |
| BPD-H | -H (Parent) | >100 | >100 | >100 |
| BPD-Ph | Phenyl | Data | Data | Data |
| BPD-4ClPh | 4-Chlorophenyl | Data | Data | Data |
| BPD-4MeOPh | 4-Methoxyphenyl | Data | Data | Data |
| Doxorubicin | (Positive Control) | Data | Data | Data |
Data to be filled from experimental results.
Table 2: Antimicrobial Activity of 1-Benzylpiperidine-2,4-dione Derivatives
| Compound ID | R-group (at C3) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. cereus |
| BPD-H | -H (Parent) | >128 | >128 |
| BPD-Ph | Phenyl | Data | Data |
| BPD-4ClPh | 4-Chlorophenyl | Data | Data |
| BPD-4MeOPh | 4-Methoxyphenyl | Data | Data |
| Ampicillin | (Positive Control) | Data | Data |
Data to be filled from experimental results.
IV. Visualizations
The following diagrams illustrate the key experimental workflow and a potential signaling pathway that could be affected by cytotoxic compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-Benzylpiperidine-2,4-dione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperidine-2,4-dione is a versatile cyclic β-dicarbonyl compound that serves as a valuable scaffold for the synthesis of a variety of fused and substituted heterocyclic systems. The presence of two reactive carbonyl groups and an active methylene group allows for a range of chemical transformations, making it an attractive starting material in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives using 1-benzylpiperidine-2,4-dione as the key precursor.
Synthesis of 1-Benzylpiperidine-2,4-dione
The starting material, 1-benzylpiperidine-2,4-dione, can be synthesized via a Dieckmann condensation of N-benzyl-N-(2-ethoxycarbonylethyl)aminoacetate, which is in turn prepared from the alkylation of N-benzylglycine ethyl ester with ethyl acrylate.
Application 1: Synthesis of Fused Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2][3] 1-Benzylpiperidine-2,4-dione can be expected to react with hydrazine hydrate to yield a fused pyrazolo[3,4-c]piperidin-4-one derivative.
Reaction Scheme:
Caption: Synthesis of a fused pyrazole derivative.
Experimental Protocol: Synthesis of 1-Benzyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-c]pyridin-4-one
Materials:
-
1-Benzylpiperidine-2,4-dione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (Absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of 1-benzylpiperidine-2,4-dione in absolute ethanol, add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure fused pyrazole derivative.
Quantitative Data (Representative)
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (δ ppm) |
| 1-Benzyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-c]pyridin-4-one | C₁₂H₁₃N₃O | 215.25 | 85-95 | 155-158 | 7.25-7.40 (m, 5H, Ar-H), 7.15 (s, 1H, pyrazole-H), 4.60 (s, 2H, N-CH₂-Ph), 3.50 (t, 2H, piperidine-H), 2.80 (t, 2H, piperidine-H) |
Application 2: Synthesis of Fused Isoxazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride provides a straightforward route to isoxazole derivatives.[4][5] 1-Benzylpiperidine-2,4-dione is expected to undergo a similar condensation-cyclization reaction to yield a fused isoxazolo[5,4-c]piperidin-4-one.
Reaction Scheme:
Caption: Synthesis of a fused isoxazole derivative.
Experimental Protocol: Synthesis of 1-Benzyl-1,5,6,7-tetrahydro-4H-isoxazolo[5,4-c]pyridin-4-one
Materials:
-
1-Benzylpiperidine-2,4-dione (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine
Procedure:
-
Dissolve 1-benzylpiperidine-2,4-dione and hydroxylamine hydrochloride in pyridine.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into a stirred solution of dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain the pure fused isoxazole.
Quantitative Data (Representative)
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (δ ppm) |
| 1-Benzyl-1,5,6,7-tetrahydro-4H-isoxazolo[5,4-c]pyridin-4-one | C₁₂H₁₂N₂O₂ | 216.24 | 80-90 | 162-165 | 8.30 (s, 1H, isoxazole-H), 7.20-7.35 (m, 5H, Ar-H), 4.65 (s, 2H, N-CH₂-Ph), 3.55 (t, 2H, piperidine-H), 2.85 (t, 2H, piperidine-H) |
Application 3: Synthesis of Fused Pyrimidine Derivatives
The condensation of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine is a well-established method for the synthesis of pyrimidine derivatives.[6][7] 1-Benzylpiperidine-2,4-dione can be used to synthesize fused pyrimido[4,5-c]piperidin-4-one systems.
Reaction Scheme:
Caption: Synthesis of a fused pyrimidine derivative.
Experimental Protocol: Synthesis of 2-Amino-1-benzyl-1,5,6,7-tetrahydropyrimido[4,5-c]piperidin-4-one
Materials:
-
1-Benzylpiperidine-2,4-dione (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.
-
To this solution, add guanidine hydrochloride and stir for 30 minutes at room temperature.
-
Add 1-benzylpiperidine-2,4-dione to the reaction mixture.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and collect the solid product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure fused pyrimidine.
Quantitative Data (Representative)
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | 1H NMR (δ ppm) |
| 2-Amino-1-benzyl-1,5,6,7-tetrahydropyrimido[4,5-c]piperidin-4-one | C₁₃H₁₄N₄O | 242.28 | 75-85 | >250 (dec.) | 7.20-7.35 (m, 5H, Ar-H), 6.50 (s, 2H, NH₂), 4.55 (s, 2H, N-CH₂-Ph), 3.45 (t, 2H, piperidine-H), 2.75 (t, 2H, piperidine-H) |
Overall Workflow
The following diagram illustrates the overall workflow from the starting material to the different classes of synthesized heterocyclic compounds.
Caption: Synthetic routes from 1-benzylpiperidine-2,4-dione.
Conclusion
1-Benzylpiperidine-2,4-dione is a readily accessible and highly useful building block for the synthesis of diverse, biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of fused pyrazole, isoxazole, and pyrimidine derivatives. These methods are amenable to further diversification through the use of substituted hydrazines, hydroxylamines, ureas, and other binucleophiles, offering a rich platform for the development of new chemical entities in drug discovery programs.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Benzylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperidine-2,4-dione is a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine-2,4-dione scaffold is a key structural motif in various biologically active molecules. The presence of the N-benzyl group provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. These application notes provide a detailed protocol for the multi-gram scale synthesis of 1-Benzylpiperidine-2,4-dione, intended for research and development purposes. The described two-stage synthesis is robust and scalable, proceeding through the formation of a piperidine-2,4-dione intermediate followed by N-benzylation.
Overall Reaction Scheme
Application Notes and Protocols for 1-Benzylpiperidine-2,4-dione
Disclaimer: Information specifically for 1-Benzylpiperidine-2,4-dione is limited. The following guidelines are based on available data for this compound and supplemented with information from the closely related and structurally similar compound, 1-Benzyl-4-piperidone, to ensure comprehensive safety protocols. It is imperative to handle 1-Benzylpiperidine-2,4-dione with, at a minimum, the same level of caution as described for 1-Benzyl-4-piperidone. A full, compound-specific Safety Data Sheet (SDS) should be consulted if available.
Introduction
1-Benzylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol .[1] Its structure suggests potential applications in synthetic organic chemistry and drug discovery as a building block. Due to the limited availability of detailed safety and handling information, a cautious approach is essential.
Hazard Identification
Based on available information for 1-Benzylpiperidine-2,4-dione and related compounds, it should be handled as a hazardous substance.
GHS Pictograms:
(GHS07: Exclamation mark)
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Quantitative Data
The following table summarizes the available physical and chemical properties. Note that some data is for the related compound 1-Benzyl-4-piperidone and is provided as a reference.
| Property | Value | Source Compound |
| Molecular Formula | C₁₂H₁₃NO₂ | 1-Benzylpiperidine-2,4-dione |
| Molecular Weight | 203.24 g/mol | 1-Benzylpiperidine-2,4-dione |
| CAS Number | 70571-31-2 | 1-Benzylpiperidine-2,4-dione |
| Appearance | Light yellow liquid | 1-Benzyl-4-piperidone |
| Boiling Point | 133 - 135 °C @ 7 mmHg | 1-Benzyl-4-piperidone |
| Flash Point | 71 °C / 159.8 °F | 1-Benzyl-4-piperidone |
| Density | 1.060 g/cm³ | 1-Benzyl-4-piperidone |
| pH | 9.4 (saturated solution) | 1-Benzyl-4-piperidone |
Data for 1-Benzyl-4-piperidone is from reference[3].
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[3][6]
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, avoid creating aerosols. Use a tared, sealed container for weighing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Clean all equipment and the work area to prevent cross-contamination.
Protocol 2: Storage
-
Container: Keep the compound in a tightly closed container to prevent contamination and exposure to moisture.[3][4]
-
Location: Store in a cool, dry, and well-ventilated place.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[7][8]
-
Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel.[9]
Protocol 3: Spill and Emergency Procedures
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.[10]
-
Absorb liquid spills with an inert material such as sand, vermiculite, or earth.[2]
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Collect the absorbed or swept material into a suitable, labeled container for disposal.[2]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Do not re-enter the area without proper respiratory protection and chemical-resistant clothing.
-
Protocol 4: First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a poison control center or seek immediate medical attention.[3][4]
Protocol 5: Disposal
-
Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2]
-
Do not allow the substance to enter drains or waterways.[4][9]
-
Use a licensed professional waste disposal service to dispose of this material.
Visualizations
References
- 1. labsolu.ca [labsolu.ca]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1-Benzylpiperidin-4-ol | CAS#:4727-72-4 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for Screening the Bioactivity of 1-Benzylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This document provides a detailed experimental framework for the initial screening of the novel compound, 1-Benzylpiperidine-2,4-dione, to elucidate its potential therapeutic bioactivities. The proposed workflow employs a tiered approach, beginning with broad assessments of cytotoxicity and cell viability, followed by more focused phenotypic and target-based assays.
Overall Screening Workflow
The screening cascade for 1-Benzylpiperidine-2,4-dione is designed to efficiently identify and characterize its biological effects. The process begins with foundational in vitro assays to determine the compound's general effect on cell health. Positive "hits" from this initial phase will then be subjected to more specific secondary and tertiary assays to elucidate the mechanism of action.
Caption: A tiered approach to screening 1-Benzylpiperidine-2,4-dione bioactivity.
Phase 1: Primary Screening Protocols
The initial phase focuses on determining the compound's effect on cell viability and cytotoxicity across a panel of representative human cell lines.
Experimental Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[4][5]
Materials:
-
1-Benzylpiperidine-2,4-dione
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 1-Benzylpiperidine-2,4-dione in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[6]
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | 1.254 | 0.087 | 100.0 |
| Vehicle Control (0.1% DMSO) | 1.248 | 0.091 | 99.5 |
| 0.1 | 1.233 | 0.085 | 98.3 |
| 1 | 1.156 | 0.079 | 92.2 |
| 10 | 0.879 | 0.063 | 70.1 |
| 50 | 0.452 | 0.041 | 36.0 |
| 100 | 0.211 | 0.025 | 16.8 |
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells that is rapidly released into the cell culture medium upon plasma membrane damage.[7][8][9] The released LDH activity is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.[10] The amount of formazan is directly proportional to the number of damaged cells.[9]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants from the cell viability assay
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After the compound treatment period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Controls: Include a positive control (cells lysed with lysis buffer) and a negative control (untreated cells).
Data Presentation:
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Untreated Control | 0.152 | 0.011 | 0.0 |
| Vehicle Control (0.1% DMSO) | 0.158 | 0.013 | 0.8 |
| 0.1 | 0.165 | 0.014 | 1.7 |
| 1 | 0.234 | 0.021 | 10.8 |
| 10 | 0.567 | 0.045 | 54.7 |
| 50 | 0.982 | 0.078 | 109.5 |
| 100 | 1.154 | 0.092 | 132.2 |
| Positive Control (Lysis) | 0.915 | 0.075 | 100.0 |
Phase 2: Hit Confirmation and Secondary Screening
Compounds that demonstrate significant activity in the primary screens will be further investigated to confirm their effects and explore the phenotypic changes they induce.
Experimental Protocol 3: Dose-Response Curve and IC50/CC50 Determination
Principle: To quantify the potency of the compound, a dose-response curve is generated by testing a wider range of concentrations. The half-maximal inhibitory concentration (IC50) for a specific biological process or the half-maximal cytotoxic concentration (CC50) is then calculated.
Procedure:
-
Perform the MTT and LDH assays as described above, but with a more granular range of compound concentrations (e.g., 10-12 concentrations in a semi-logarithmic series).
-
Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the data and determine the IC50 or CC50 value.
Data Presentation:
| Assay | Cell Line | IC50 / CC50 (µM) |
| MTT (Viability) | HeLa | 25.4 |
| MTT (Viability) | A549 | 32.1 |
| MTT (Viability) | MCF-7 | 18.9 |
| LDH (Cytotoxicity) | HeLa | 30.2 |
| LDH (Cytotoxicity) | A549 | 38.5 |
| LDH (Cytotoxicity) | MCF-7 | 22.7 |
Phenotypic Screening Workflow
Phenotypic screening aims to identify changes in cell behavior or morphology induced by the compound.[11][12] This can provide insights into the compound's mechanism of action without a priori knowledge of its molecular target.[13]
Caption: Workflow for phenotypic screening of 1-Benzylpiperidine-2,4-dione.
Phase 3: Target Deconvolution
If the phenotypic screening suggests a specific cellular process is affected, target-based assays can be employed to identify the molecular target(s) of 1-Benzylpiperidine-2,4-dione.
Target-Based vs. Phenotypic Screening
-
Target-Based Screening: This approach tests for the interaction of a compound with a specific, known biological target, such as an enzyme or receptor.[14][15] It is highly efficient when a relevant target is known.[16]
-
Phenotypic Screening: This method assesses the overall effect of a compound on a cell or organism, without preconceived notions about the target.[11][13] It is particularly useful for discovering drugs with novel mechanisms of action.[17]
The choice between these approaches depends on the existing knowledge about the compound class and the goals of the screening campaign. A combination of both is often the most powerful strategy.[18]
Caption: Comparison of Target-Based and Phenotypic Screening.
Conclusion
This document provides a foundational set of protocols and a strategic workflow for the initial bioactivity screening of 1-Benzylpiperidine-2,4-dione. The data generated from these experiments will guide further investigation into the compound's mechanism of action and its potential as a therapeutic agent. The systematic approach outlined, from broad cytotoxicity screening to more specific phenotypic and target-based assays, ensures a comprehensive and efficient evaluation of this novel chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.ca]
- 8. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 12. revvity.com [revvity.com]
- 13. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 14. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. fiveable.me [fiveable.me]
- 16. lifechemicals.com [lifechemicals.com]
- 17. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
Application of 1-Benzylpiperidine-2,4-dione in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. Piperidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial properties. Among these, 1-Benzylpiperidine-2,4-dione is a synthetic compound of interest for its potential as a scaffold in the design of new antimicrobial drugs. This document provides a detailed overview of the application of 1-Benzylpiperidine-2,4-dione in antimicrobial studies, including its synthesis, proposed mechanism of action, and detailed protocols for its evaluation. While specific quantitative antimicrobial data for 1-Benzylpiperidine-2,4-dione is not extensively available in the public domain, this note compiles information on closely related piperidine derivatives to guide future research.
Synthesis of 1-Benzylpiperidine-2,4-dione
The synthesis of 1-Benzylpiperidine-2,4-dione can be achieved through a multi-step process, starting from readily available precursors. A plausible synthetic route is outlined below, based on established organic chemistry principles and published syntheses of related piperidone structures.
Proposed Synthetic Pathway:
A common approach involves the Dieckmann condensation of a diester precursor, which is synthesized from benzylamine and an appropriate acrylate derivative.
Caption: Proposed synthesis of 1-Benzylpiperidine-2,4-dione.
Antimicrobial Activity
While specific studies detailing the antimicrobial spectrum of 1-Benzylpiperidine-2,4-dione are limited, research on analogous N-substituted piperidin-4-one derivatives has shown promising activity against a range of pathogenic microbes. These studies suggest that the piperidine scaffold is a viable pharmacophore for antimicrobial drug development.
General Observations from Related Compounds:
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Gram-Positive Bacteria: Derivatives of N-benzylpiperidin-4-one have demonstrated activity against Staphylococcus aureus.
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Gram-Negative Bacteria: Some piperidine derivatives have shown inhibitory effects against Escherichia coli.
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Fungi: Potent activity against fungi such as Aspergillus niger has been reported for some N-benzyl piperidin-4-one derivatives.[1]
Quantitative Data on Related Piperidine-4-one Derivatives:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, which provide a contextual basis for the potential activity of 1-Benzylpiperidine-2,4-dione.
| Compound ID | Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1a | 2-(4-(dimethylamino)phenyl)-3-methyl-6-phenyl | S. aureus | 125 | [2] |
| E. coli | 250 | [2] | ||
| B. subtilis | 125 | [2] | ||
| 1b | 2-(4-(dimethylamino)phenyl)-3-methyl-6-phenyl (thiosemicarbazone) | S. aureus | 62.5 | [2] |
| E. coli | 125 | [2] | ||
| B. subtilis | 62.5 | [2] | ||
| M. gypseum | 125 | [2] | ||
| C. albicans | 250 | [2] | ||
| 2a | 2-(4-methoxyphenyl)-3-methyl-6-phenyl | S. aureus | 250 | [2] |
| E. coli | 500 | [2] | ||
| B. subtilis | 250 | [2] |
Experimental Protocols
To evaluate the antimicrobial potential of 1-Benzylpiperidine-2,4-dione, standardized in vitro susceptibility testing methods should be employed. The following are detailed protocols for the disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol 1: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
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Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
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Sterile Petri dishes
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Sterile filter paper disks (6 mm diameter)
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Test compound (1-Benzylpiperidine-2,4-dione) solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
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Positive control (standard antibiotic/antifungal)
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Negative control (solvent)
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Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
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Sterile swabs
Procedure:
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Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify.
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Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard.
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Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
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Disk Application: Aseptically place sterile filter paper disks impregnated with the test compound solution, positive control, and negative control onto the surface of the inoculated agar.
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Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
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Measurement: Measure the diameter of the zone of inhibition (clear zone around the disk) in millimeters.
Caption: Workflow for the Agar Disk Diffusion Assay.
Protocol 2: Broth Microdilution for MIC Determination
This method provides quantitative data on the minimum concentration of the compound that inhibits microbial growth.
Materials:
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Sterile 96-well microtiter plates
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Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
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Test compound stock solution
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Bacterial/fungal inoculum (adjusted and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)
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Positive control (growth control, no compound)
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Negative control (sterility control, no inoculum)
Procedure:
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Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.
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Inoculation: Add the standardized microbial inoculum to each well (except the sterility control).
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Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
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Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or using a microplate reader.
Caption: Workflow for the Broth Microdilution MIC Assay.
Proposed Mechanism of Action
The precise mechanism of antimicrobial action for 1-Benzylpiperidine-2,4-dione has not been elucidated. However, based on the structure and studies of related heterocyclic compounds, several potential mechanisms can be proposed for further investigation. The presence of the piperidine ring is known to enhance the druggability of molecules by improving their pharmacokinetic properties.[3] The dione functionality introduces reactive sites that could potentially interact with microbial biomolecules.
Potential Molecular Targets:
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Cell Wall/Membrane Disruption: The lipophilic benzyl group may facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and increased permeability.
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Enzyme Inhibition: The carbonyl groups of the dione structure could potentially interact with the active sites of essential microbial enzymes, such as those involved in DNA replication (like DNA gyrase) or metabolic pathways.
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Interference with Quorum Sensing: Some heterocyclic compounds have been shown to interfere with bacterial communication systems (quorum sensing), thereby inhibiting virulence factor production and biofilm formation.
Caption: Proposed mechanisms of antimicrobial action.
Conclusion and Future Directions
1-Benzylpiperidine-2,4-dione represents a molecule of interest within the broader class of piperidine-based compounds for antimicrobial drug discovery. While direct evidence of its antimicrobial efficacy is currently lacking in published literature, the established activity of related analogs provides a strong rationale for its investigation. The protocols detailed in this document offer a standardized framework for the synthesis and comprehensive antimicrobial evaluation of this compound. Future research should focus on obtaining quantitative antimicrobial data (MIC and zone of inhibition) against a diverse panel of clinically relevant bacteria and fungi. Furthermore, studies to elucidate the specific mechanism of action are crucial for the rational design and optimization of more potent derivatives. Such investigations will be instrumental in determining the therapeutic potential of 1-Benzylpiperidine-2,4-dione and its analogs as novel antimicrobial agents.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Benzylpiperidine-2,4-dione synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-benzylpiperidine-2,4-dione. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data summaries to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Benzylpiperidine-2,4-dione?
A1: The most prevalent and well-established method is a two-step synthesis. The first step involves a double Michael addition of benzylamine to an acrylate ester (e.g., ethyl acrylate or methyl acrylate) to form the diester precursor, N-benzyl-bis(β-alkoxycarbonylethyl)amine. The second step is an intramolecular Dieckmann condensation of this diester to yield the target molecule, 1-benzylpiperidine-2,4-dione.
Q2: What are the critical parameters for the Dieckmann condensation step?
A2: The Dieckmann condensation is sensitive to several factors. The use of a strong base is crucial for the deprotonation of the α-carbon to initiate the cyclization. Anhydrous (water-free) reaction conditions are essential to prevent hydrolysis of the ester and quenching of the base. The choice of solvent and reaction temperature also significantly impacts the reaction yield.
Q3: Can the final product, 1-benzylpiperidine-2,4-dione, be purified by distillation?
A3: Purification by distillation is often challenging due to the high boiling point of 1-benzylpiperidine-2,4-dione and its potential for decomposition at elevated temperatures. Column chromatography on silica gel is the recommended method for obtaining a high-purity product.
Troubleshooting Guides
Problem Area 1: Synthesis of the Diester Precursor (Michael Addition)
Q: I am getting a significant amount of a tertiary amine by-product during the Michael addition of benzylamine to ethyl acrylate. How can I minimize this?
A: The formation of the tertiary amine, tris(2-ethoxycarbonylethyl)amine, is a common side reaction resulting from the addition of the secondary amine product to another molecule of ethyl acrylate. To control this:
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Control Stoichiometry: Use a slight excess of benzylamine to ethyl acrylate (e.g., 1:2.2 molar ratio instead of 1:2). This ensures that the acrylate is consumed before it can react with the desired diester product.
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Slow Addition: Add the ethyl acrylate dropwise to the benzylamine solution at a controlled temperature. This maintains a low concentration of the acrylate, disfavoring the third addition.
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Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the third Michael addition, which may have a higher activation energy.
Q: The Michael addition reaction is very slow or does not go to completion. What can I do?
A: While the reaction can often proceed without a catalyst, its rate can be slow.
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Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of by-products at higher temperatures.
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Use a Catalyst: While not always necessary, a mild base catalyst can sometimes promote the reaction. However, this can also increase the likelihood of side reactions, so it should be used with caution.
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Solvent Choice: The reaction can be run neat (without solvent) or in a polar aprotic solvent like ethanol. Ensure the solvent is appropriate for the reaction scale and temperature.
Problem Area 2: Dieckmann Condensation and Product Isolation
Q: My Dieckmann condensation is resulting in a very low yield of 1-benzylpiperidine-2,4-dione. What are the likely causes and solutions?
A: Low yields in the Dieckmann condensation are a frequent issue. Here are the primary causes and how to address them:
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Insufficiently Strong Base: The pKa of the α-proton of the diester is relatively high, requiring a strong base for efficient deprotonation.
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Solution: Use a strong base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride. Ensure the base is fresh and has not been deactivated by moisture.
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Presence of Water: Water will react with the strong base and can also lead to hydrolysis of the ester starting material or the β-keto ester product.
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Solution: Use anhydrous solvents (e.g., dry toluene, THF) and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Reversible Reaction: The Dieckmann condensation is a reversible equilibrium.
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Solution: The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting diester. Using at least one full equivalent of a strong base is critical to shift the equilibrium towards the product.
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Incorrect Reaction Temperature:
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Solution: The optimal temperature depends on the base and solvent used. For sodium ethoxide in toluene, reflux temperature is common. If using a stronger base like sodium hydride, the reaction may proceed at a lower temperature.
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Q: After quenching the Dieckmann condensation and performing the work-up, I have a complex mixture of products. How can I improve the purity?
A: A complex product mixture can result from incomplete reaction, side reactions, or decomposition.
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Careful Quenching: Quench the reaction by slowly adding a proton source (e.g., acetic acid or dilute HCl) at a low temperature (e.g., 0 °C) to neutralize the excess base and protonate the enolate product.
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Thorough Work-up: Perform a standard aqueous work-up to remove inorganic salts and any water-soluble impurities.
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Purification Method: As mentioned, column chromatography is the most effective method for purifying 1-benzylpiperidine-2,4-dione. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
Q: I observe what appears to be polymeric material in my reaction flask. What could be the cause?
A: Polymerization can occur under strongly basic conditions, especially if there are impurities in the starting materials.
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Purity of Starting Materials: Ensure the diester precursor is pure before subjecting it to the Dieckmann condensation. Purify the diester by column chromatography if necessary.
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Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote polymerization.
Experimental Protocols
Protocol 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate (Diester Precursor)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzylamine (1.0 equivalent).
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Reagent Addition: Slowly add ethyl acrylate (2.2 equivalents) dropwise to the benzylamine over 30-60 minutes. The reaction is exothermic; maintain the temperature between 25-30°C using a water bath if necessary.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzylamine is consumed.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure diester as a colorless to pale yellow oil.
Protocol 2: Synthesis of 1-Benzylpiperidine-2,4-dione via Dieckmann Condensation
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Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Base Suspension: Under a nitrogen atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.
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Diester Addition: Dissolve the diethyl N-benzyl-3,3'-iminodipropionate (1.0 equivalent) in anhydrous toluene and add it dropwise to the sodium ethoxide suspension at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
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Quenching: Cool the reaction mixture to 0°C in an ice bath and slowly quench by adding a mixture of acetic acid in water until the pH is neutral.
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Work-up: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-benzylpiperidine-2,4-dione as a solid or viscous oil.
Data Presentation
Table 1: Optimization of Dieckmann Condensation Conditions
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Toluene | 110 | 6 | 65 |
| 2 | KOtBu (1.1) | THF | 66 | 4 | 72 |
| 3 | NaH (1.2) | THF | 25-50 | 8 | 75 |
| 4 | NaOEt (0.8) | Toluene | 110 | 6 | <20 |
| 5 | NaOEt (1.1) | Ethanol | 78 | 6 | 45 |
Note: Yields are representative and can vary based on reaction scale and purity of starting materials.
Visualizations
Technical Support Center: 1-Benzylpiperidine-2,4-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylpiperidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Benzylpiperidine-2,4-dione?
A1: The most prevalent and established method for synthesizing 1-Benzylpiperidine-2,4-dione is through a Dieckmann condensation of a suitable N,N-disubstituted aminodiester. This typically involves a two-step process:
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Michael Addition: Benzylamine is reacted with two equivalents of an acrylate ester (e.g., methyl or ethyl acrylate) to form N,N-bis(alkoxycarbonylethyl)benzylamine.
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Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide, sodium hydride) to form a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the final 1-Benzylpiperidine-2,4-dione.
Q2: What are the critical parameters to control during the Dieckmann condensation step?
A2: The Dieckmann condensation is a sensitive reaction, and its success is dependent on several factors:
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Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and lead to side reactions. All glassware should be thoroughly dried, and anhydrous solvents must be used.
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Choice of Base: A strong, non-nucleophilic base is preferred. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like toluene or THF are commonly used.[1][2] The choice of base can influence the reaction rate and the formation of byproducts.
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Temperature: The reaction is typically performed at elevated temperatures (reflux) to drive the cyclization. However, excessively high temperatures can promote side reactions.
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Reaction Time: The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion and avoid prolonged reaction times that can lead to degradation of the product.
Q3: How can I purify the final 1-Benzylpiperidine-2,4-dione product?
A3: Purification of 1-Benzylpiperidine-2,4-dione is typically achieved through recrystallization or column chromatography.
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Recrystallization: Suitable solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the impurity profile.
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Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can effectively separate the desired product from closely related impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | Incomplete Michael addition in the first step. | Ensure the correct stoichiometry of reactants (1:2 ratio of benzylamine to acrylate ester). Monitor the reaction by TLC or GC-MS to confirm the formation of the diester intermediate. |
| Ineffective Dieckmann condensation. | Use a freshly prepared or high-quality strong base. Ensure strictly anhydrous reaction conditions. Optimize the reaction temperature and time. | |
| Incomplete hydrolysis and decarboxylation. | Ensure complete hydrolysis of the β-keto ester intermediate by using appropriate conditions (e.g., acidic or basic hydrolysis followed by heating). | |
| Presence of multiple spots on TLC after the reaction | Incomplete reaction, leading to the presence of starting materials and intermediates. | Increase the reaction time or temperature. Add more of the limiting reagent if necessary. |
| Formation of side products. | See the "Common Impurities" section below for potential side products and their causes. Optimize reaction conditions to minimize their formation. | |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times. Use a milder base if possible. | |
| Difficulty in isolating the product | Product is highly soluble in the work-up solvent. | Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent. |
| Formation of an emulsion during work-up. | Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. |
Common Impurities
The synthesis of 1-Benzylpiperidine-2,4-dione can be accompanied by the formation of several impurities. Understanding these impurities is crucial for optimizing the reaction and purification protocols.
| Impurity | Structure | Potential Cause | Removal Strategy |
| N-Benzyl-β-alanine ester | Benzylamine-(CH₂)₂-COOR | Incomplete Michael addition (mono-addition product). | Column chromatography. |
| N,N-bis(alkoxycarbonylethyl)benzylamine | (ROOC-(CH₂)₂)₂-N-CH₂-Ph | Incomplete Dieckmann condensation. | Drive the condensation to completion by optimizing reaction conditions. Can be separated by column chromatography. |
| 3-Alkoxycarbonyl-1-benzylpiperidine-2,4-dione | Incomplete hydrolysis and decarboxylation. | Complete the hydrolysis and decarboxylation step. Can be separated by column chromatography. | |
| Intermolecular condensation products | High molecular weight byproducts | High concentration of reactants during Dieckmann condensation. | Use high dilution conditions for the Dieckmann condensation step. |
| Benzylamine | Ph-CH₂-NH₂ | Unreacted starting material. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during work-up. |
| Acrylate Ester | CH₂=CH-COOR | Unreacted starting material. | Removed during solvent evaporation due to its volatility. |
Experimental Protocol: Synthesis of 1-Benzylpiperidine-2,4-dione
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of N,N-bis(methoxycarbonylethyl)benzylamine
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To a stirred solution of benzylamine (1 equivalent) in methanol, add methyl acrylate (2.2 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, remove the methanol under reduced pressure to obtain the crude diester.
Step 2: Dieckmann Condensation and Hydrolysis/Decarboxylation
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To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the crude diester from Step 1 dropwise at reflux.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
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After the cyclization is complete, add a solution of hydrochloric acid (e.g., 6M HCl) and continue to reflux for another 4-6 hours to effect hydrolysis and decarboxylation.
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Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Synthesis Pathway and Impurity Formation
The following diagram illustrates the synthetic pathway for 1-Benzylpiperidine-2,4-dione and highlights the stages where common impurities may arise.
Caption: Synthetic pathway and potential impurity formation in the synthesis of 1-Benzylpiperidine-2,4-dione.
References
Technical Support Center: Synthesis of 1-Benzylpiperidine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-benzylpiperidine-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Benzylpiperidine-2,4-dione?
A1: The most common and effective method for synthesizing 1-benzylpiperidine-2,4-dione involves a three-step process. The synthesis starts with the preparation of an N,N-disubstituted benzylamine derivative, which then undergoes an intramolecular Dieckmann condensation to form the piperidine-2,4-dione ring system. This is followed by hydrolysis and decarboxylation to yield the final product.
Q2: What are the key intermediates in this synthesis?
A2: The key intermediates are:
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N-Benzyl-N,N-bis(alkoxycarbonylmethyl)amine: This diester is the precursor for the cyclization reaction.
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3-Alkoxycarbonyl-1-benzylpiperidine-2,4-dione: This is the product of the Dieckmann condensation. It exists in equilibrium with its enol form.
Synthetic Pathway Overview
Caption: Overall synthetic scheme for 1-Benzylpiperidine-2,4-dione.
Troubleshooting Guide
Problem 1: Low or No Yield in the Dieckmann Condensation Step
Q: I am getting a very low yield, or no desired product, after attempting the Dieckmann cyclization of N-Benzyl-N,N-bis(methoxycarbonylethyl)amine. What could be the issue?
A: This is a common issue that can arise from several factors related to reactants and reaction conditions.
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Possible Cause 1: Poor Quality of Starting Diester
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Troubleshooting: Ensure the starting diester, N-Benzyl-N,N-bis(methoxycarbonylethyl)amine, is pure. Incomplete Michael addition in the previous step can leave starting materials that interfere with the cyclization. The presence of mono-adduct (methyl N-benzyl-β-alaninate) can lead to side reactions. It is recommended to purify the diester by column chromatography before use.
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Possible Cause 2: Inappropriate Base or Reaction Conditions
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Troubleshooting: The choice and handling of the base are critical.
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Base: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used. The alkoxide should match the ester group of the starting material to avoid transesterification. Use a freshly prepared or properly stored base to ensure its reactivity.
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Solvent: Anhydrous solvents like benzene or toluene are crucial. The presence of moisture will quench the base and inhibit the reaction.
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Temperature: The reaction is often performed at reflux to drive it to completion.
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Possible Cause 3: Reverse Dieckmann Condensation
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Troubleshooting: The Dieckmann condensation is a reversible reaction. To favor the product, the reaction is typically driven by the deprotonation of the resulting β-keto ester, which is acidic. Ensure at least one full equivalent of base is used. The equilibrium can shift back to the starting materials if the product is not stabilized as its enolate.[1]
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Problem 2: Multiple Unexpected Products After Cyclization
Q: My reaction mixture shows multiple spots on TLC after the Dieckmann condensation. What are the likely side products?
A: The formation of multiple products can be due to competing side reactions.
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Possible Cause 1: Intermolecular Claisen Condensation
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Troubleshooting: If the reaction is too concentrated, intermolecular condensation between two molecules of the starting diester can occur, leading to polymeric byproducts. Running the reaction under high dilution conditions can favor the intramolecular Dieckmann condensation.
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Possible Cause 2: Formation of Enamine Byproducts
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Troubleshooting: Under certain conditions, especially with reactants that have substituents at the α and γ positions relative to the amino group, enamine formation can compete with the desired cyclization.[2] While less common for this specific substrate, ensuring the reaction conditions strictly favor the Dieckmann pathway is important.
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Possible Cause 3: Incomplete Reaction or Complex Equilibrium
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Troubleshooting: The reaction mixture may contain unreacted starting material, the desired β-keto ester, and its enolate. The presence of rotamers in the acyclic precursor can also complicate the reaction profile.[3] Careful monitoring by TLC and optimizing reaction time and temperature can help to drive the reaction to a single major product.
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Problem 3: Incomplete Hydrolysis and Decarboxylation
Q: I have successfully formed the 3-alkoxycarbonyl-1-benzylpiperidine-2,4-dione intermediate, but the subsequent hydrolysis and decarboxylation step is not going to completion. How can I improve this?
A: This step can be challenging, and its success depends on the reaction conditions.
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Possible Cause 1: Insufficiently Harsh Conditions
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Troubleshooting: Hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid often require forcing conditions. Refluxing with a strong acid (e.g., HCl, H2SO4) or a strong base (e.g., NaOH, KOH) is typically necessary. Increase the reaction time and/or the concentration of the acid or base. A one-pot procedure using sodium methoxide in wet acetonitrile has been reported to be effective.
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Possible Cause 2: Ring Opening
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Troubleshooting: Under harsh basic or acidic conditions, the piperidine-2,4-dione ring itself can be susceptible to hydrolysis and ring-opening. It is a balance to find conditions strong enough for decarboxylation but mild enough to preserve the desired product. Careful monitoring of the reaction progress is essential.
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Problem 4: Purification Challenges of the Final Product
Q: I am having difficulty purifying the final 1-Benzylpiperidine-2,4-dione. What are the best practices?
A: Purification can be complicated by the presence of closely related impurities.
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Troubleshooting:
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Chromatography: Column chromatography on silica gel is a common method. A gradient elution system, for example, with ethyl acetate and hexane, can be effective.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find the best one.
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Acid-Base Extraction: Since the final product is a neutral dione, while some starting materials or byproducts might be basic (amines) or acidic (carboxylic acids from incomplete decarboxylation), an acid-base extraction workup can help to remove these impurities before final purification.
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Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylpiperidine-2,4-dione via Dieckmann Condensation
This protocol is adapted from a general procedure for the synthesis of substituted piperidine-2,4-diones.
Step 1: Dieckmann Condensation
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To a solution of N-Benzyl-N,N-bis(methoxycarbonylethyl)amine (1.0 eq) in anhydrous benzene (or toluene) under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.3 eq) in one portion.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to ice-cold dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., acetonitrile with 1% water).
-
Add sodium methoxide (1.3 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-Benzylpiperidine-2,4-dione.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps, based on analogous syntheses reported in the literature.
| Step | Reagents and Conditions | Typical Yield | Reference |
| Dieckmann Condensation | NaOMe, refluxing benzene or methanol | 60-70% | [3] |
| Hydrolysis & Decarboxylation | NaOMe in wet acetonitrile, reflux | ~66% (for a similar substrate) | [4] |
Note: Yields can vary significantly depending on the specific substrate and reaction scale. The provided yields are for analogous, not identical, compounds and should be used as a general guideline.
References
Technical Support Center: Synthesis of 1-Benzylpiperidine-2,4-dione
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylpiperidine-2,4-dione. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help improve reaction yields and overcome common experimental challenges.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of 1-Benzylpiperidine-2,4-dione, primarily through a Dieckmann condensation approach.
Q1: My Dieckmann condensation reaction is resulting in a low yield of the desired 1-Benzylpiperidine-2,4-dione. What are the potential causes and solutions?
A1: Low yields in a Dieckmann condensation can stem from several factors. Here are the most common issues and how to address them:
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Sub-optimal Base: The choice and amount of base are critical. If the base is not strong enough to deprotonate the α-carbon of the diester, the reaction will not proceed efficiently. Using a full equivalent of a strong base is necessary because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction forward.
-
Solution: Consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). These are often more effective than traditional bases like sodium ethoxide.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: While some Dieckmann condensations proceed at room temperature, others may require heating to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to side product formation.
-
-
Presence of Water: The Dieckmann condensation is sensitive to moisture, which can quench the base and hydrolyze the ester starting material.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymeric byproducts.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent.
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side products in a Dieckmann condensation of an N-substituted amino diester are typically from intermolecular condensation.
-
Intermolecular Claisen Condensation: This leads to the formation of linear oligomers or polymers instead of the desired cyclic product. As mentioned above, using high-dilution techniques is the most effective way to minimize this side reaction.
-
Hydrolysis of Esters: If there is moisture in the reaction, the ester groups of the starting material or product can be hydrolyzed to carboxylic acids, which will not cyclize. Rigorous exclusion of water is essential.
Q3: How do I choose the right solvent for the Dieckmann condensation?
A3: The choice of solvent is crucial for a successful Dieckmann condensation.
-
Aprotic Solvents: Non-polar, aprotic solvents like toluene, benzene, or tetrahydrofuran (THF) are generally preferred.[1] These solvents do not react with the strong bases typically used. Toluene is often a good choice as it allows for heating to reflux, which can be necessary to drive the reaction to completion.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can also be used and may enhance the stability of the enolate intermediate.[1]
-
Protic Solvents: Protic solvents like ethanol should generally be avoided unless using the corresponding alkoxide base (e.g., sodium ethoxide in ethanol). Even then, transesterification can be a competing reaction if the alcohol of the solvent does not match the ester group of the starting material.
Q4: My product is difficult to purify. What are the recommended purification methods?
A4: The crude product of a Dieckmann condensation often contains unreacted starting material, side products, and salts.
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Aqueous Workup: After quenching the reaction with a mild acid, a standard aqueous workup is necessary to remove salts and any water-soluble impurities.
-
Column Chromatography: Purification by column chromatography on silica gel is typically the most effective method to isolate the pure 1-Benzylpiperidine-2,4-dione from unreacted starting materials and non-polar side products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Experimental Protocols
A detailed, two-step experimental protocol for the synthesis of 1-Benzylpiperidine-2,4-dione is provided below.
Step 1: Synthesis of the Precursor - Diethyl 2-(benzylamino)pentanedioate
This precursor is synthesized via a Michael addition of benzylamine to diethyl glutaconate.
-
Materials:
-
Benzylamine
-
Diethyl glutaconate
-
Ethanol (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve diethyl glutaconate (1 equivalent) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzylamine (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the ethanol under reduced pressure.
-
The resulting crude oil, diethyl 2-(benzylamino)pentanedioate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
-
Step 2: Dieckmann Condensation to form 1-Benzylpiperidine-2,4-dione
-
Materials:
-
Diethyl 2-(benzylamino)pentanedioate
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous toluene to the flask.
-
Dissolve the diethyl 2-(benzylamino)pentanedioate from Step 1 in anhydrous toluene in the dropping funnel.
-
Add the diester solution dropwise to the stirred suspension of sodium hydride in toluene over a period of 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with a few drops of ethanol followed by slow addition of 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield 1-Benzylpiperidine-2,4-dione.
-
Data Presentation
| Parameter | Condition 1 | Expected Yield Trend | Condition 2 | Expected Yield Trend | Rationale |
| Base | Sodium Ethoxide | Moderate | Sodium Hydride | High | Sodium hydride is a stronger, non-nucleophilic base that irreversibly deprotonates the diester, driving the reaction to completion.[2] |
| Solvent | Ethanol | Moderate | Toluene | High | Aprotic solvents like toluene prevent side reactions such as transesterification and are compatible with stronger bases like NaH.[1] |
| Concentration | 1.0 M | Low to Moderate | 0.1 M (High Dilution) | High | High dilution favors the intramolecular Dieckmann cyclization over intermolecular Claisen condensation, reducing polymer formation. |
| Temperature | Room Temperature | Moderate | Reflux | High | Increased temperature often increases the reaction rate, but must be optimized to avoid degradation or side reactions. |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for 1-Benzylpiperidine-2,4-dione.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Parameter Relationships and Yield Optimization
References
Stability issues of 1-Benzylpiperidine-2,4-dione under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzylpiperidine-2,4-dione. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Benzylpiperidine-2,4-dione?
A1: The main stability concerns for 1-Benzylpiperidine-2,4-dione revolve around its susceptibility to hydrolysis of the amide bonds within the piperidine-2,4-dione ring, particularly under acidic or basic conditions. The N-benzyl group is generally stable but can be susceptible to cleavage under harsh conditions.
Q2: How does pH affect the stability of 1-Benzylpiperidine-2,4-dione in aqueous solutions?
A2: The stability of 1-Benzylpiperidine-2,4-dione is significantly influenced by pH.
-
Acidic Conditions (pH < 4): The compound is susceptible to acid-catalyzed hydrolysis of the amide bonds, leading to ring-opening. The rate of degradation is expected to increase with decreasing pH.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this pH range.
-
Basic Conditions (pH > 8): The compound is susceptible to base-catalyzed hydrolysis of the amide bonds, which can also lead to ring-opening. The rate of degradation is expected to increase with increasing pH.
Q3: Is 1-Benzylpiperidine-2,4-dione sensitive to temperature?
A3: Yes, elevated temperatures can accelerate the degradation of 1-Benzylpiperidine-2,4-dione, especially in the presence of acid or base. It is recommended to store the compound at controlled room temperature or under refrigeration, protected from moisture.
Q4: What are the likely degradation products of 1-Benzylpiperidine-2,4-dione?
A4: Under hydrolytic conditions (acidic or basic), the primary degradation products are expected to result from the cleavage of one or both amide bonds in the piperidine-2,4-dione ring. The initial hydrolysis product would be N-benzyl-4-amino-3-oxobutanoic acid, which may undergo further degradation.
Q5: Is 1-Benzylpiperidine-2,4-dione sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a sample stored in acidic or basic solution. | Degradation of 1-Benzylpiperidine-2,4-dione via hydrolysis. | Neutralize the sample before analysis. Prepare fresh solutions for experiments requiring acidic or basic conditions. Consider using a more stable buffer system if possible. |
| Loss of compound potency over time when stored in solution. | The solvent may be promoting degradation (e.g., aqueous solutions at non-neutral pH). | Prepare solutions fresh daily. If long-term storage in solution is necessary, perform a stability study to determine optimal storage conditions (pH, temperature, solvent). Consider storing as a solid. |
| Discoloration of the solid compound upon storage. | Potential oxidation or reaction with impurities. | Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible, and protected from light. |
| Inconsistent experimental results. | Variability in the stability of the compound under slightly different experimental conditions. | Carefully control and document all experimental parameters, including pH, temperature, and solution composition. Use freshly prepared solutions of 1-Benzylpiperidine-2,4-dione for each experiment. |
Data Presentation
The following table summarizes the expected stability of 1-Benzylpiperidine-2,4-dione under various conditions. This data is illustrative and based on general chemical principles for similar structures. Actual stability should be confirmed experimentally.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | 1 (0.1 N HCl) | Low | Ring-opened hydrolysis products |
| 7 (Phosphate Buffer) | High | Minimal degradation | |
| 13 (0.1 N NaOH) | Low | Ring-opened hydrolysis products | |
| Temperature | 4°C (in neutral buffer) | High | Minimal degradation |
| 25°C (in neutral buffer) | Moderate | Slow degradation over time | |
| 60°C (in neutral buffer) | Low | Accelerated degradation | |
| Light | UV light exposure | Moderate to Low | Photodegradation products |
| Dark | High | Minimal degradation | |
| Oxidation | 3% H₂O₂ | Moderate | Oxidized derivatives |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on 1-Benzylpiperidine-2,4-dione to identify potential degradation products and degradation pathways.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1-Benzylpiperidine-2,4-dione in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize the degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Logical Troubleshooting Workflow
References
Technical Support Center: Purification of 1-Benzylpiperidine-2,4-dione by Chromatography
Welcome to the Technical Support Center for the purification of 1-Benzylpiperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic purification of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a column chromatography method for 1-Benzylpiperidine-2,4-dione?
A1: For the purification of 1-Benzylpiperidine-2,4-dione and related substituted piperidine-2,4-diones, silica gel flash chromatography is a commonly employed and effective method.[1] A good starting point for solvent selection is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1]
To optimize the separation, it is crucial to first perform thin-layer chromatography (TLC) to determine the ideal mobile phase composition. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for 1-Benzylpiperidine-2,4-dione. This will ensure good separation from both less polar and more polar impurities during column chromatography.
Q2: I am observing significant peak tailing during the column chromatography of my compound. What could be the cause and how can I resolve it?
A2: Peak tailing is a common issue when purifying nitrogen-containing compounds like piperidine derivatives on silica gel. This is often due to the basic nature of the nitrogen atom interacting strongly with the acidic silanol groups on the silica surface. For 1-Benzylpiperidine-2,4-dione, while the dione functionality reduces the basicity of the nitrogen, residual basic character can still lead to tailing.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to reduce the interaction between your compound and the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel and can improve the peak shape of basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in appropriate solvents, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative.
Q3: My purified 1-Benzylpiperidine-2,4-dione appears to be degrading on the silica gel column. What are the possible reasons and solutions?
A3: The presence of the β-dicarbonyl system in 1-Benzylpiperidine-2,4-dione makes it potentially susceptible to degradation, especially on acidic stationary phases like silica gel. This could be due to hydrolysis of the amide bond or other acid-catalyzed side reactions.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a base like triethylamine in your non-polar solvent to neutralize the acidic sites.
-
Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
-
Alternative Purification Method: If degradation persists, consider other purification techniques such as recrystallization from a suitable solvent system.
Q4: What are some common impurities I should expect in my crude 1-Benzylpiperidine-2,4-dione and how can I detect them?
A4: Common impurities will largely depend on the synthetic route used to prepare the compound. However, you can generally expect to see:
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Unreacted Starting Materials: For example, benzylamine and a derivative of glutaric acid or a related precursor.
-
Byproducts from Side Reactions: These could include products of incomplete cyclization or over-alkylation.
-
Solvents: Residual solvents from the reaction and workup.
Detection Methods:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your crude mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structures of impurities.
-
Mass Spectrometry (MS): Can help to determine the molecular weights of impurities.
Troubleshooting Guides
Guide 1: Poor Separation in Column Chromatography
| Observed Issue | Potential Cause | Suggested Solution |
| Co-elution of product with an impurity | Improper mobile phase polarity. | Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to resolve closely eluting compounds. |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product elutes too quickly (high Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product does not elute from the column | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your eluent system. |
| Compound may be irreversibly adsorbed to the silica. | Add a basic modifier like triethylamine to the eluent or switch to a less acidic stationary phase like alumina. |
Guide 2: Low Yield After Purification
| Observed Issue | Potential Cause | Suggested Solution |
| Low recovery of the compound | Irreversible adsorption on the column. | As mentioned for peak tailing and degradation, add a basic modifier to the eluent or use an alternative stationary phase. |
| Compound is too volatile and is lost during solvent removal. | Use a lower temperature on the rotary evaporator and avoid prolonged exposure to high vacuum. | |
| The compound is partially soluble in the mobile phase and is spread across many fractions. | Optimize the mobile phase to achieve a sharper elution profile (lower Rf on TLC). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
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Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[2]
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Sample Preparation: Dissolve a small amount of your crude 1-Benzylpiperidine-2,4-dione in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.[2]
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen eluent (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[3] Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[3] Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, you can use a staining agent such as potassium permanganate or iodine.
Protocol 2: Flash Column Chromatography
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Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Pour the slurry into the column, allowing the silica to settle without air bubbles. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more volatile solvent like dichloromethane). Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.
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Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 1-Benzylpiperidine-2,4-dione.
Visualizations
Caption: Workflow for the purification of 1-Benzylpiperidine-2,4-dione by flash column chromatography.
Caption: Troubleshooting decision tree for common issues in the chromatography of 1-Benzylpiperidine-2,4-dione.
References
Resolving poor solubility of 1-Benzylpiperidine-2,4-dione in assays
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 1-Benzylpiperidine-2,4-dione in experimental assays. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Benzylpiperidine-2,4-dione poorly soluble in aqueous assay buffers?
A1: The limited aqueous solubility of 1-Benzylpiperidine-2,4-dione stems from its chemical structure. The presence of the non-polar benzyl group and the piperidine ring contributes to its hydrophobic nature, making it more soluble in organic solvents than in water.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of 1-Benzylpiperidine-2,4-dione?
A2: For preparing stock solutions of poorly water-soluble compounds like 1-Benzylpiperidine-2,4-dione, high-purity, anhydrous Dimethyl sulfoxide (DMSO) is the standard and most recommended solvent.[3][4] It is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar organic molecules.[4]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
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Optimize Final DMSO Concentration: Determine the highest concentration of DMSO your assay can tolerate without affecting the biological system. Typically, a final DMSO concentration of ≤0.5% is recommended for cell-based assays to minimize solvent-induced artifacts, though some assays can tolerate up to 1%.[3][5]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of a solvent in which the compound is more soluble (like ethanol or methanol), and then add this intermediate dilution to the final aqueous buffer.
-
Employ Co-solvents: The use of water-miscible organic co-solvents can enhance the solubility of your compound.[6] Besides DMSO, other options include ethanol, methanol, or polyethylene glycols (PEGs).[7]
-
Adjusting pH: Since piperidine derivatives are often weakly basic, their solubility can sometimes be increased by lowering the pH of the aqueous buffer.[8] The protonated form of the piperidine nitrogen is generally more water-soluble. However, the effect of pH on the dione structure should be considered.
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the compound in solution by forming micelles that encapsulate the hydrophobic molecule.[8][9]
Q4: What are the potential effects of using co-solvents like DMSO in my assay?
A4: While essential for solubilizing many compounds, co-solvents can have direct effects on your experiment. High concentrations of DMSO can impact cell viability, enzyme activity, and other biological readouts.[3][5] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the co-solvent used to deliver the compound. This allows you to distinguish the effects of the compound from those of the solvent.
Q5: Are there alternatives to organic co-solvents for solubilizing 1-Benzylpiperidine-2,4-dione?
A5: Yes, if your assay is particularly sensitive to organic solvents, you can explore other options:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[7][10] This can increase the apparent solubility of the compound in aqueous solutions with minimal toxicity to cells.[3]
-
Surfactants: As mentioned, surfactants can be used to create micellar formulations that enhance solubility.[9][11]
Troubleshooting Guide
Issue: Compound Precipitation in Stock Solution
If you observe precipitation in your 1-Benzylpiperidine-2,4-dione stock solution (typically in DMSO) upon storage, consider the following:
-
Storage Temperature: Storing stock solutions at very low temperatures can decrease the solubility of some compounds.[12] Consider storing at -20°C instead of -80°C, or even at 4°C for short-term storage, after confirming the compound's stability at these temperatures.
-
Supersaturation: The initial stock solution may be too concentrated. Try preparing a new stock solution at a lower concentration.
-
Fresh Solutions: To ensure consistency and avoid issues with freeze-thaw cycles, it is best practice to prepare fresh stock solutions before each experiment.[7]
Data Presentation
| Solvent Category | Example Solvents | Inferred Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent capable of dissolving a wide range of organic molecules.[1] |
| Polar Protic | Ethanol, Methanol | High | The nitrogen in the piperidine ring can act as a hydrogen bond acceptor.[1] |
| Aromatic | Toluene, Xylene | High | The non-polar benzyl group favors solubility in aromatic hydrocarbons.[1] |
| Aqueous | Water, Buffers (e.g., PBS) | Low / Insoluble | The hydrophobic nature of the benzyl group and piperidine ring limits solubility in polar aqueous solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of 1-Benzylpiperidine-2,4-dione Stock Solution using DMSO
This protocol outlines the standard procedure for preparing a stock solution of a poorly water-soluble compound.
Materials:
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1-Benzylpiperidine-2,4-dione (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of 1-Benzylpiperidine-2,4-dione needed to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of 1-Benzylpiperidine-2,4-dione is 203.24 g/mol .
-
Weigh the compound: Carefully weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a 1-Benzylpiperidine-2,4-dione solution using cyclodextrins, which is suitable for assays sensitive to organic solvents.
Materials:
-
1-Benzylpiperidine-2,4-dione (solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer and sonicator
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in 1 mL of PBS. Gentle warming (37-40°C) may be required.
-
Add Compound to HP-β-CD Solution: Add the pre-weighed 1-Benzylpiperidine-2,4-dione powder directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for 5-10 minutes. Following vortexing, sonicate the mixture for 10-15 minutes to facilitate the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Concentration Determination: It is recommended to determine the actual concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Troubleshooting workflow for poor aqueous solubility.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 1-Benzylpiperidine-2,4-dione during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Benzylpiperidine-2,4-dione during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of 1-Benzylpiperidine-2,4-dione, helping you to identify potential causes and implement corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | 1. Exposure to light: Photodegradation can lead to the formation of colored impurities.2. Moisture absorption: The compound may be hygroscopic, leading to clumping.3. Oxidation: Reaction with atmospheric oxygen. | 1. Store the compound in an amber vial or a container protected from light.2. Ensure the container is tightly sealed and stored in a desiccator, especially in humid environments.3. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Decrease in purity or presence of unexpected peaks in analysis (e.g., HPLC, NMR) | 1. Hydrolysis: The dione functional group is susceptible to cleavage by water.2. Thermal degradation: Elevated temperatures can accelerate decomposition.3. Acid/base contamination: Traces of acids or bases can catalyze degradation. | 1. Store in a dry environment and use anhydrous solvents for preparing solutions.2. Maintain storage at the recommended low temperature and avoid temperature fluctuations.3. Use high-purity, neutral glassware and ensure no residual cleaning agents are present. |
| Inconsistent experimental results | 1. Degradation of stock solutions: The compound may not be stable in certain solvents over time.2. Partial degradation of the solid compound: Inhomogeneity in the stored material. | 1. Prepare fresh solutions for each experiment. If a stock solution must be stored, keep it at a low temperature and for a limited time. Conduct a small-scale stability study in the chosen solvent.2. Homogenize the solid material before weighing if degradation is suspected. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid 1-Benzylpiperidine-2,4-dione?
To ensure the long-term stability of solid 1-Benzylpiperidine-2,4-dione, it is recommended to store it in a cool, dry, and dark environment.[1] The following conditions are advised:
-
Temperature: 2-8°C is ideal for long-term storage. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Use an amber, tightly sealed container to protect the compound from light, which can cause photodegradation.
-
Moisture: Store in a desiccator to prevent hydrolysis of the dione ring.
2. How stable is 1-Benzylpiperidine-2,4-dione in common laboratory solvents?
The stability of 1-Benzylpiperidine-2,4-dione in solution is solvent-dependent and generally lower than in its solid state. Protic solvents, especially water, should be used with caution due to the risk of hydrolysis. It is recommended to prepare solutions fresh for each use. If storage of a solution is necessary, use anhydrous aprotic solvents and store at low temperatures for a short period.
3. What are the likely degradation pathways for 1-Benzylpiperidine-2,4-dione?
Based on its chemical structure, the primary degradation pathways for 1-Benzylpiperidine-2,4-dione are likely to be:
-
Hydrolysis: The piperidine-2,4-dione ring, which is a cyclic β-keto amide, is susceptible to hydrolytic cleavage in the presence of water, acids, or bases. This can lead to the opening of the piperidine ring.
-
Oxidation: The benzyl group and the piperidine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, heat, or light.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
Caption: Potential Degradation Pathways for 1-Benzylpiperidine-2,4-dione.
4. How can I monitor the stability of my 1-Benzylpiperidine-2,4-dione sample?
Regularly assessing the purity of your sample is crucial. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the parent compound and detecting the formation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the appearance of new signals that would indicate the presence of degradation products.
-
Mass Spectrometry (MS): LC-MS can be employed to identify the molecular weights of any impurities, aiding in the elucidation of their structures.
5. Are there any known incompatible materials to avoid during storage?
Yes, to prevent degradation, avoid storing 1-Benzylpiperidine-2,4-dione with the following:
-
Strong oxidizing agents: These can promote oxidative degradation.
-
Strong acids and bases: These can catalyze hydrolysis of the dione ring.
-
Moisture: As mentioned, water can lead to hydrolysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 1-Benzylpiperidine-2,4-dione and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products under various stress conditions.
Materials:
-
1-Benzylpiperidine-2,4-dione
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1-Benzylpiperidine-2,4-dione in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
-
Caption: Workflow for a Forced Degradation Study.
References
Addressing inconsistent results in 1-Benzylpiperidine-2,4-dione experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzylpiperidine-2,4-dione. Inconsistent experimental results can arise from various factors, from synthesis and purification to the compound's inherent chemical properties. This guide aims to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 1-benzylpiperidine-2,4-dione is giving low yields and multiple side products. What are the common pitfalls?
A1: Low yields and the formation of impurities are common challenges in the synthesis of piperidine derivatives. For the synthesis of 1-benzylpiperidine-2,4-dione, which can be approached via methods like the Dieckmann condensation, several factors can influence the outcome. Potential issues include incomplete reaction, side reactions due to the reactivity of the dione functionality, and suboptimal reaction conditions.
To troubleshoot, consider the following:
-
Reaction Conditions: Ensure strictly anhydrous conditions, as moisture can interfere with base-catalyzed reactions. The choice of base and solvent is also critical; variations can significantly impact yield and purity.
-
Starting Material Quality: The purity of starting materials, such as the corresponding diester for a Dieckmann cyclization, is crucial. Impurities in the starting materials can lead to a cascade of side products.
-
Temperature Control: Maintain strict temperature control throughout the reaction. Exothermic reactions can lead to unwanted side products if not properly managed.
Q2: I am observing variability in the analytical data (NMR, HPLC) of my purified 1-benzylpiperidine-2,4-dione. What could be the cause?
A2: A primary reason for inconsistent analytical data with 1-benzylpiperidine-2,4-dione is the existence of keto-enol tautomerism. The dione can exist in equilibrium between its diketo and enol forms. This equilibrium is highly sensitive to the solvent used for analysis.
-
In non-polar solvents, the enol form, stabilized by an intramolecular hydrogen bond, is predominant.[1]
-
In protic (polar) solvents, the keto form is favored as the compound can form intermolecular hydrogen bonds with the solvent molecules.[1]
This solvent-dependent equilibrium will result in different NMR spectra and can lead to varying retention times or peak shapes in HPLC, depending on the mobile phase composition. When preparing samples for analysis, it is crucial to use the same solvent consistently and to be aware of the potential for tautomerism.
Q3: My biological assay results with 1-benzylpiperidine-2,4-dione are not reproducible. How can I address this?
A3: Inconsistent biological activity can be a significant hurdle. Several factors related to the compound itself can contribute to this variability:
-
Tautomeric State: As with analytical data, the keto-enol equilibrium can affect biological activity. The two tautomers will have different shapes and hydrogen bonding capabilities, potentially leading to different affinities for a biological target. The composition of your assay buffer (e.g., its polarity and hydrogen bonding capacity) can influence the predominant tautomeric form in solution.
-
Compound Stability: The stability of 1-benzylpiperidine-2,4-dione in your assay buffer over the time course of the experiment should be assessed. Degradation of the compound will lead to a decrease in its effective concentration and potentially generate byproducts with their own biological activities.
-
Solubility: Poor solubility in aqueous assay buffers can lead to precipitation of the compound, resulting in an inaccurate concentration and, consequently, unreliable results. Ensure the compound is fully dissolved, potentially with the use of a co-solvent like DMSO, but be mindful of the co-solvent's own potential effects on the assay.
Troubleshooting Guides
Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Suboptimal reaction conditions (base, solvent, temperature). | Systematically screen different bases (e.g., sodium ethoxide, sodium hydride) and anhydrous solvents. Optimize the reaction temperature. |
| Impure starting materials. | Purify starting materials before use and verify their purity by NMR or GC-MS. | |
| Multiple spots on TLC after reaction | Formation of side products. | Monitor the reaction closely by TLC to determine the optimal reaction time. Consider lowering the reaction temperature to minimize side reactions. |
| Difficulty in purification by column chromatography | Co-elution of impurities with the product. | Experiment with different solvent systems for column chromatography. A gradual increase in solvent polarity (gradient elution) may improve separation.[2] |
| Compound instability on silica gel. | Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| Purified product is an oil but expected to be a solid | Presence of residual solvent or impurities. | Dry the product under high vacuum. If it remains an oil, repurify by column chromatography or consider crystallization from a suitable solvent system. The presence of impurities can depress the melting point.[2] |
Analytical Characterization
| Problem | Potential Cause | Recommended Solution |
| Complex or unexpected NMR spectrum | Presence of both keto and enol tautomers. | Record NMR spectra in different deuterated solvents (e.g., CDCl3 and DMSO-d6) to observe the shift in the tautomeric equilibrium. This can help in assigning the peaks for each tautomer. |
| Broad peaks in NMR spectrum | Chemical exchange between tautomers on the NMR timescale. | Acquire the spectrum at a lower temperature to slow down the exchange process, which may result in sharper signals for each tautomer. |
| Multiple or broad peaks in HPLC | On-column tautomerization or interaction with the stationary phase. | Modify the mobile phase composition (e.g., change the solvent or add a modifier like trifluoroacetic acid or triethylamine) to favor one tautomer or to improve the peak shape. |
Biological Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50/EC50 values | Shift in keto-enol equilibrium in the assay buffer. | Characterize the tautomeric ratio in a buffer system similar to your assay conditions using UV-Vis or NMR spectroscopy. Consider if one tautomer is significantly more active. |
| Compound degradation during the assay. | Perform a time-course stability study of the compound in the assay buffer using HPLC to monitor for degradation. | |
| Poor compound solubility. | Measure the solubility of the compound in the assay buffer. If necessary, adjust the stock concentration or the percentage of co-solvent, ensuring the co-solvent concentration is consistent across all experiments and does not affect the assay. |
Data Presentation
| Solvent Type | Example Solvents | Predominant Tautomer | Reason |
| Non-polar | 1,2,4-trichlorobenzene (TCB), Toluene, Chloroform | Enol | Stabilization through an intramolecular hydrogen bond.[1] |
| Protic (Polar) | Water, Methanol, Ethanol | Keto | Formation of intermolecular hydrogen bonds with the solvent disrupts the internal hydrogen bond of the enol form.[1] |
| Aprotic Polar | DMSO, Acetone | Mixture of Keto and Enol | The equilibrium will depend on the specific solvent's hydrogen bond accepting ability and polarity. |
A study on the single-molecule conductance of 1-benzylpiperidine-2,4-dione (BPPD) provided the following values for the two tautomeric forms:
| Tautomer | Solvent | Conductance (G₀) |
| Enol | 1,2,4-trichlorobenzene (TCB) | 10⁻³·⁴⁷ |
| Keto | Water | 10⁻⁴·²⁵ |
| G₀ is the quantum of conductance, approximately 77.5 µS.[1] |
Experimental Protocols
A general protocol for the synthesis of related piperidine-2,4-dione structures involves a Dieckmann condensation of an appropriate N-substituted diester. The following is an illustrative protocol that can be adapted for 1-benzylpiperidine-2,4-dione.
Synthesis of 1-Benzylpiperidine-2,4-dione (Illustrative Protocol)
-
Preparation of the Diester Precursor: Synthesize diethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate by reacting benzylamine with ethyl acrylate followed by ethyl bromoacetate.
-
Dieckmann Condensation:
-
To a solution of a strong base (e.g., sodium ethoxide in ethanol or sodium hydride in THF) under an inert atmosphere (e.g., argon or nitrogen), add the diester precursor dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a dilute acid (e.g., HCl) until the solution is neutral or slightly acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Keto-Enol Tautomerism of 1-Benzylpiperidine-2,4-dione
Caption: Keto-enol equilibrium of 1-benzylpiperidine-2,4-dione.
General Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Potential Signaling Pathway Interaction (Hypothetical)
While the specific signaling pathways modulated by 1-benzylpiperidine-2,4-dione are not well-documented, many piperidine derivatives are known to interact with targets in the central nervous system. For instance, some N-benzylpiperidine derivatives act as acetylcholinesterase (AChE) inhibitors. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for drug discovery.
Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.
References
Technical Support Center: 1-Benzylpiperidine-2,4-dione Scaffold Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the 1-benzylpiperidine-2,4-dione scaffold. The information provided is intended to help identify and address potential stability issues encountered during drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with the 1-benzylpiperidine-2,4-dione scaffold?
The main stability liabilities of the 1-benzylpiperidine-2,4-dione scaffold are twofold:
-
Hydrolytic instability of the piperidine-2,4-dione ring: This glutarimide-like ring can be susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of two carbonyl groups can make the ring prone to opening.
-
Metabolic instability of the N-benzyl group: The benzyl group can be a target for oxidative metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites and rapid clearance of the parent compound.
Q2: How can I assess the stability of my 1-benzylpiperidine-2,4-dione derivative?
A tiered approach is recommended for stability assessment:
-
Forced Degradation Studies: Subject your compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation pathways and degradation products.[1]
-
In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic half-life and identify major metabolites.[2][3]
Q3: What are some general strategies to improve the metabolic stability of N-benzylpiperidine derivatives?
Several strategies can be employed to enhance metabolic stability:
-
Introduce electron-withdrawing groups: Modifying the benzyl ring with electron-withdrawing groups can decrease its susceptibility to oxidation.
-
Block metabolic hotspots: Introducing bulky groups or heteroatoms at or near the sites of metabolism can sterically hinder enzyme access.
-
Bioisosteric replacement: Replacing the benzyl group or the piperidine ring with a more stable bioisostere can improve the overall metabolic profile.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps to troubleshoot them.
Problem 1: My compound shows rapid degradation in aqueous solution.
-
Possible Cause: Hydrolysis of the piperidine-2,4-dione ring.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Conduct forced degradation studies under acidic and basic conditions to confirm if hydrolysis is the primary degradation pathway.
-
Structural Modification:
-
Introduce steric hindrance: Substituents on the piperidine ring, particularly at the 3- and 5-positions, can sterically shield the carbonyl groups from nucleophilic attack.
-
Modify electronic properties: While challenging without altering the core scaffold, consider if modifications to the N-benzyl group could indirectly influence the electronics of the dione ring.
-
-
Problem 2: My compound is rapidly metabolized in liver microsome assays.
-
Possible Cause: Oxidative metabolism of the N-benzyl group or the piperidine ring.
-
Troubleshooting Steps:
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites formed during the incubation. This will pinpoint the metabolic hotspots.
-
Block Metabolism of the Benzyl Group:
-
Deuteration: Replacing hydrogens on the benzylic methylene or the aromatic ring with deuterium can strengthen the C-H bond, slowing down metabolism (the "kinetic isotope effect").
-
Substitution: Introduce substituents on the aromatic ring to alter its electronic properties or block sites of oxidation. For example, fluorination can be an effective strategy.
-
-
Modify the Piperidine Ring:
-
Replace Labile Linkers: If your scaffold is part of a larger molecule with linkers (e.g., esters), consider replacing them with more stable alternatives like amides. Some N-benzylpiperidine carboxamide derivatives have shown improved metabolic stability over their ester counterparts.
-
Data on Stability of Modified Scaffolds
| Compound | Scaffold | Assay System | Stability (% remaining after 24h) | Reference |
| 28 | Benzylpiperidine with thiazole-carboxamide | Human Plasma | - | [6] |
| 29 | Benzylpiperazine with thiazole-carboxamide | Human Plasma | >95% | [6] |
| 28 | Benzylpiperidine with thiazole-carboxamide | Human Liver Microsomes | 96.76% | [6] |
| 29 | Benzylpiperazine with thiazole-carboxamide | Human Liver Microsomes | 98.51% | [6] |
Experimental Protocols
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of a test compound.
1. Reagents and Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
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Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare the incubation mixture by adding the phosphate buffer, HLM, and test compound to a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Troubleshooting decision tree for scaffold instability.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
Validation & Comparative
A Comparative Analysis of 1-Benzylpiperidine-2,4-dione and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the piperidine scaffold remains a cornerstone in the design of novel therapeutics. Within this class, 1-Benzylpiperidine-2,4-dione and its derivatives represent a promising area of exploration, with potential applications spanning anticancer, antimicrobial, and neuroprotective domains. This guide provides a comparative analysis of the performance of these compounds, supported by available experimental data and detailed methodologies.
While direct experimental data on the parent compound, 1-Benzylpiperidine-2,4-dione, is limited in publicly available literature, its synthesis can be conceptually designed based on established methods for creating piperidine-2,4-dione rings. The primary route for such a synthesis is the Dieckmann condensation.[1][2][3][4][5][6] This intramolecular cyclization of a diester is a robust method for forming five- and six-membered rings. The biological activity of the parent compound can be inferred from structurally related molecules, such as N-substituted glutarimides (piperidine-2,6-diones), which have shown antiproliferative and antibacterial properties.[7]
This guide will focus on a comparative analysis of various derivatives of the 1-benzylpiperidine scaffold, for which extensive experimental data is available. These derivatives have been investigated for a range of biological activities, providing a valuable platform for understanding structure-activity relationships and guiding future drug discovery efforts.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 1-Benzylpiperidine-2,4-dione and its analogs generally relies on the construction of the piperidine-2,4-dione ring system, followed by N-benzylation or incorporation of the benzyl group at an earlier stage.
Proposed Synthesis of 1-Benzylpiperidine-2,4-dione via Dieckmann Condensation
A plausible synthetic route to the parent compound, 1-Benzylpiperidine-2,4-dione, involves the Dieckmann condensation of a suitably substituted diester. The general workflow is depicted below.
General Experimental Protocol for Dieckmann Condensation:
A solution of the starting diester, such as N-benzyliminodiacetic acid diethyl ester, in an anhydrous solvent like toluene or ethanol is treated with a strong base, typically sodium ethoxide. The reaction mixture is heated to reflux to facilitate the intramolecular condensation. Following the reaction, the resulting β-keto ester is subjected to acidic hydrolysis and decarboxylation to yield the final piperidine-2,4-dione.[1][2][3][4][5][6]
Comparative Biological Activities of 1-Benzylpiperidine Derivatives
Derivatives of the 1-benzylpiperidine scaffold have demonstrated a wide range of biological activities. The following sections and tables summarize the available data for different therapeutic areas.
Anticancer Activity
Several studies have explored the cytotoxic effects of 1-benzylpiperidine derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (glucose-starved) | 28 | [8] |
| 2-Benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (Glutarimide derivative) | K562 | 8.98 | [7] |
| HeLa | 26.8 | [7] | |
| MDA-MB-453 | 27.36 | [7] | |
| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Submicromolar | [9] |
| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives | OVCAR3, CA46, T47d | Varies | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][9][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[11][12][13][14]
| Compound/Derivative | Microorganism | Activity | Reference |
| N-benzyl piperidin-4-one derivatives | Aspergillus niger | Potent | [11] |
| Escherichia coli | Potent | [11] | |
| N-methyl 4-piperidone-derived curcuminoids | Streptococcus mutans | Moderate | [13] |
| N¹-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Mycobacterium smegmatis | Good | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cholinesterase Inhibition
Derivatives of 1-benzylpiperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[15][16][17][18][19][20]
| Compound/Derivative | Enzyme | IC50 | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | [17] |
| 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives | AChE | 5.10 ± 0.24 µM (for compound 19) | [16] |
| BuChE | 26.78 ± 0.81 µM (for compound 19) | [16] | |
| N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone | AChE | Potent (comparable to tacrine) | [15] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition The inhibitory activity of compounds against AChE and BuChE is commonly determined using the spectrophotometric method described by Ellman.
-
Enzyme and Substrate Preparation: Solutions of the cholinesterase enzyme, the substrate (acetylthiocholine or butyrylthiocholine), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces thiocholine.
-
Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, which is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The rate of the reaction is measured, and the percentage of inhibition is calculated for each compound concentration to determine the IC50 value.
Conclusion
The 1-benzylpiperidine-2,4-dione scaffold and its derivatives represent a versatile platform for the development of novel therapeutic agents. While further investigation into the synthesis and biological profile of the parent compound is warranted, the existing body of research on its derivatives demonstrates significant potential in oncology, infectious diseases, and neurodegenerative disorders. The structure-activity relationships derived from the comparative analysis of these derivatives provide a solid foundation for the rational design of more potent and selective drug candidates. The experimental protocols detailed in this guide offer a practical framework for researchers to synthesize and evaluate new compounds based on this promising heterocyclic core.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tips.sums.ac.ir [tips.sums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria | MDPI [mdpi.com]
- 14. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzforum.org [alzforum.org]
- 20. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzylpiperidine-2,4-dione Analogues and Related Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine-2,4-dione analogues and structurally related compounds with anticonvulsant properties. Due to a lack of extensive direct studies on 1-benzylpiperidine-2,4-dione analogues, this guide draws objective comparisons from closely related N-benzylglutarimide derivatives, which share a significant pharmacophoric overlap. The information herein is supported by quantitative experimental data from preclinical anticonvulsant screening models to aid in the rational design of novel therapeutics for epilepsy.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant potential of N-benzylglutarimide analogues, which are structural isomers of the target 1-benzylpiperidine-2,4-diones (specifically, piperidine-2,6-diones), has been evaluated in rodent models. The primary screening assays used are the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scMet) test, a model for absence seizures. The median effective dose (ED50) is the dose required to protect 50% of the animals from the induced seizure. Neurotoxicity is typically assessed using the rotarod test, and the median toxic dose (TD50) is determined. A higher protective index (PI = TD50/ED50) indicates a better safety profile.
N-Benzylglutarimide Analogues: Quantitative Data Summary
The following table summarizes the anticonvulsant activity of a series of 2-benzylglutarimide analogues and their N-methylated counterparts. These compounds were evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) in mice.
| Compound ID | R (Substitution on Benzyl Ring) | N-Substitution | MES ED50 (mg/kg) | scMet ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) (MES) |
| 4a | H | H | 64.6 | >100 | 143 | 2.2 |
| 4b | 4-Cl | H | 35.5 | 86.2 | 165 | 4.6 |
| 4c | 4-F | H | 45.0 | >100 | 150 | 3.3 |
| 4d | 4-CH3 | H | 55.0 | >100 | 135 | 2.5 |
| 4e | 4-OCH3 | H | >100 | >100 | >300 | - |
| 5a | H | CH3 | 125 | >300 | >300 | >2.4 |
| 5b | 4-Cl | CH3 | 110 | >300 | >300 | >2.7 |
Data extrapolated from a study on 2-benzylglutarimides, which are considered close structural analogues of 1-benzylpiperidine-2,4-diones.
Key SAR Insights from N-Benzylglutarimide Analogues:
-
Substitution on the Benzyl Ring:
-
Unsubstituted (4a) and 4-methyl substituted (4d) analogues show moderate activity in the MES test.
-
Electron-withdrawing groups at the 4-position of the benzyl ring, such as chloro (4b) and fluoro (4c), enhance the anticonvulsant potency in the MES test, with the 4-chloro analogue being the most potent in this series.
-
The 4-chloro substituted analogue (4b) also demonstrated significant activity in the scMet test, suggesting a broader spectrum of anticonvulsant activity.[1]
-
A bulky electron-donating group like 4-methoxy (4e) leads to a loss of activity.
-
-
N-Substitution on the Glutarimide Ring:
-
N-methylation (compounds 5a and 5b) generally reduces the anticonvulsant activity compared to the unsubstituted (N-H) counterparts (4a and 4b).[1]
-
Experimental Protocols
The following are detailed methodologies for the key preclinical anticonvulsant screening experiments cited in the analysis of related compounds.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[2]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Animal Preparation: Male mice or rats are used. A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[2][3]
-
Procedure:
-
The test compound is administered to the animals at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect of the compound, a supramaximal electrical stimulus is delivered through the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[2][3]
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.[2]
-
-
Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[4]
-
Apparatus: Isolation cages for observation.
-
Animal Preparation: Male mice or rats are used.
-
Procedure:
-
The test compound is administered to the animals at various doses.
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg in CF-1 mice).[4]
-
The animals are placed in isolation cages and observed for a set period (e.g., 30 minutes) for the occurrence of a clonic seizure, characterized by clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[4]
-
Protection is defined as the absence of a clonic seizure during the observation period.[4]
-
-
Data Analysis: The dose that protects 50% of the animals from clonic seizures (ED50) is calculated.
Visualizing Experimental Workflows and Relationships
Anticonvulsant Drug Screening Workflow
Caption: A general workflow for the preclinical screening of novel anticonvulsant compounds.
Inferred Structure-Activity Relationships
Caption: Inferred key structural modification points influencing the anticonvulsant activity of 1-benzylpiperidine-2,4-dione analogues.
References
Validating the Biological Target of 1-Benzylpiperidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of the novel compound 1-Benzylpiperidine-2,4-dione. For the purpose of this illustrative guide, we will hypothesize that preliminary screening suggests 1-Benzylpiperidine-2,4-dione is an inhibitor of "Novel Kinase X" (NKX), a fictitious kinase implicated in a cancer signaling pathway. This guide will objectively compare the hypothetical performance of 1-Benzylpiperidine-2,4-dione with two known NKX inhibitors, "Inhibitor A" (a well-characterized, potent inhibitor) and "Inhibitor B" (a structurally distinct inhibitor with moderate potency). The methodologies and data presented herein provide a template for the rigorous validation of a novel compound's biological target.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key target validation experiments.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC₅₀ (nM) |
| 1-Benzylpiperidine-2,4-dione | NKX | 150 |
| Inhibitor A | NKX | 10 |
| Inhibitor B | NKX | 500 |
| 1-Benzylpiperidine-2,4-dione | Control Kinase 1 | > 10,000 |
| 1-Benzylpiperidine-2,4-dione | Control Kinase 2 | > 10,000 |
Table 2: Cellular Thermal Shift Assay (CETSA) - Target Engagement
| Compound (10 µM) | Target | Tₘ Shift (°C) |
| 1-Benzylpiperidine-2,4-dione | NKX | + 3.5 |
| Inhibitor A | NKX | + 5.2 |
| Inhibitor B | NKX | + 2.1 |
| Vehicle (DMSO) | NKX | 0 |
Table 3: Cellular Assay - Inhibition of Substrate Phosphorylation
| Compound | Target | EC₅₀ (nM) |
| 1-Benzylpiperidine-2,4-dione | NKX Substrate | 450 |
| Inhibitor A | NKX Substrate | 35 |
| Inhibitor B | NKX Substrate | 1200 |
Table 4: CRISPR/Cas9 Sensitization Assay
| Cell Line | Treatment (EC₅₀) | Relative Cell Viability (%) |
| Wild-Type | 1-Benzylpiperidine-2,4-dione | 50 |
| NKX Knockout | 1-Benzylpiperidine-2,4-dione | 95 |
| Wild-Type | Inhibitor A | 50 |
| NKX Knockout | Inhibitor A | 98 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the hypothetical signaling pathway of NKX, the experimental workflow for target validation, and the logical framework of the validation strategy.
Caption: Hypothetical signaling cascade involving Novel Kinase X (NKX).
Caption: Step-by-step workflow for validating the biological target.
Caption: Logical progression of questions to confirm target validation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-Benzylpiperidine-2,4-dione against recombinant NKX and assess its selectivity against other kinases.
Materials:
-
Recombinant human NKX enzyme
-
Control kinases (e.g., Kinase 1, Kinase 2)
-
ATP
-
Kinase substrate peptide (e.g., biotinylated peptide)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (1-Benzylpiperidine-2,4-dione, Inhibitor A, Inhibitor B) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of 1-Benzylpiperidine-2,4-dione to NKX in a cellular environment.[1]
Materials:
-
Cancer cell line expressing endogenous NKX
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for freeze-thaw cycles (e.g., liquid nitrogen, heat block)
-
Western blot reagents (antibodies against NKX and a loading control)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compounds or vehicle (DMSO) at the desired concentration for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for NKX.
-
Quantify the band intensities and plot the amount of soluble NKX as a function of temperature.
-
Determine the melting temperature (Tₘ) for each treatment condition. The shift in Tₘ in the presence of the compound indicates target engagement.
Cellular Assay - Inhibition of Substrate Phosphorylation
Objective: To measure the half-maximal effective concentration (EC₅₀) of 1-Benzylpiperidine-2,4-dione in inhibiting the phosphorylation of a known downstream substrate of NKX in cells.
Materials:
-
Cancer cell line with an active NKX signaling pathway
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Stimulant (e.g., growth factor to activate the NKX pathway)
-
Lysis buffer
-
Antibodies for Western blotting (phospho-specific antibody for the NKX substrate and total substrate antibody)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with the appropriate growth factor for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the NKX substrate by Western blotting using a phospho-specific antibody.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percent inhibition of substrate phosphorylation for each compound concentration.
-
Determine the EC₅₀ values by fitting the data to a dose-response curve.
CRISPR/Cas9 Sensitization Assay
Objective: To genetically validate that the cytotoxic effect of 1-Benzylpiperidine-2,4-dione is dependent on the presence of its target, NKX.
Materials:
-
Wild-type cancer cell line
-
NKX knockout cell line (generated using CRISPR/Cas9)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well plates
Procedure:
-
Seed both wild-type and NKX knockout cells in 96-well plates at an equal density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Measure cell viability using a CellTiter-Glo® assay according to the manufacturer's protocol.
-
Normalize the viability of treated cells to that of vehicle-treated cells for each cell line.
-
Compare the dose-response curves of the wild-type and knockout cells. A significant rightward shift in the dose-response curve for the knockout cells indicates that the compound's effect is dependent on the presence of NKX.
References
The Efficacy of 1-Benzylpiperidine-2,4-dione and Other Piperidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in numerous FDA-approved drugs highlights its significance in targeting a variety of diseases, including cancer, neurodegenerative disorders, and microbial infections. This guide provides a comparative analysis of the efficacy of 1-Benzylpiperidine-2,4-dione and other notable piperidine compounds, supported by experimental data to inform further research and drug development.
Comparative Efficacy of Piperidine Derivatives
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. This section compares the efficacy of various piperidine compounds across different therapeutic areas.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. The following table summarizes the cytotoxic activity of selected piperidine compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(4-aminopiperidin-1-yl)-1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (5h) | MCF-7 (Breast Cancer) | 16.50 ± 4.90 | [1] |
| SW480 (Colorectal Cancer) | 15.70 ± 0.28 | [1] | |
| 6-(4-aminopiperidin-1-yl)-1-(3-methylbenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (5b) | MCF-7 (Breast Cancer) | 14.15 | [1] |
| SW480 (Colorectal Cancer) | 31.75 | [1] | |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung Cancer) | 32.43 | [2] |
| Piperidine Derivative 16 | HT29 (Colon Cancer) | 4.1 (GI50, µg/mL) | [3] |
| Piperidine Derivative 17a | PC3 (Prostate Cancer) | 0.81 | [3] |
| MGC803 (Gastric Cancer) | 1.09 | [3] | |
| MCF-7 (Breast Cancer) | 1.30 | [3] |
Neuroprotective Activity (Cholinesterase Inhibition)
Several N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | [4] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | [4] |
| 1-Benzylpiperidine Derivative (d5) | HDAC | 0.17 | [5] |
| AChE | 6.89 | [5] | |
| 1-Benzylpiperidine Derivative (d10) | HDAC | 0.45 | [5] |
| AChE | 3.22 | [5] | |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 0.0012 | [6] |
Antimicrobial Activity
Piperidine derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-benzyl piperidin-4-one derivatives | Aspergillus niger | Potent activity | [7] |
| Escherichia coli | Potent activity | [7] | |
| Piperidine Derivative 6 | Bacillus subtilis | 750 | [8] |
| Escherichia coli | 1500 | [8] | |
| Staphylococcus aureus | 1500 | [8] | |
| 1,3-dipyrrolidinobenzene derivatives (6 & 7) | Candida albicans | 32-64 | [9] |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the evaluation of the anticancer activity of piperidine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, SW480, A549) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
The cells are treated with various concentrations of the piperidine compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for an additional 48 to 72 hours under the same conditions.
3. MTT Reagent Addition:
-
After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
4. Solubilization of Formazan:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of piperidine derivatives are mediated through their interaction with various cellular signaling pathways.
Apoptosis Induction in Cancer Cells
Many piperidine-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of key proteins in the apoptotic cascade.
Caption: Proposed mechanism of apoptosis induction by piperidine derivatives.
Piperidine compounds can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax.[10] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately resulting in cell death.[10]
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, N-benzylpiperidine derivatives act as inhibitors of acetylcholinesterase (AChE).
Caption: Mechanism of acetylcholinesterase inhibition by N-benzylpiperidine derivatives.
By binding to and inhibiting the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[7][11] This leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is beneficial in alleviating the cognitive symptoms of Alzheimer's disease.[12]
Conclusion
The piperidine scaffold remains a highly versatile and privileged structure in the development of new therapeutic agents. The data presented in this guide demonstrates the broad spectrum of biological activities exhibited by piperidine derivatives, including potent anticancer, neuroprotective, and antimicrobial effects. Specifically, 1-Benzylpiperidine-2,4-dione and its analogs show promise in these areas, though further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential relative to other piperidine compounds. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of this important class of molecules for clinical applications.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Benzylpiperidine-2,4-dione: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Benzylpiperidine-2,4-dione and its structural analogs to inform cross-reactivity studies. Currently, there is a lack of publicly available experimental data specifically detailing the cross-reactivity of 1-Benzylpiperidine-2,4-dione in common assay formats. However, by examining structurally related compounds, we can infer potential cross-reactivity profiles and provide a framework for empirical testing.
Introduction to 1-Benzylpiperidine-2,4-dione
1-Benzylpiperidine-2,4-dione is a chemical compound featuring a piperidine ring substituted with a benzyl group at the nitrogen atom and two carbonyl groups at positions 2 and 4.[1] Its structural similarity to various biologically active molecules, including designer drugs and therapeutic agents, suggests a potential for cross-reactivity in immunoassays and other receptor-based assays. Understanding this potential is crucial for the accurate interpretation of screening results and for the development of specific detection methods.
Comparative Analysis of Structural Analogs
While direct cross-reactivity data for 1-Benzylpiperidine-2,4-dione is unavailable, analysis of its core structural motifs—the benzyl group and the piperidine ring—in other compounds can provide valuable insights. The following table summarizes the known biological activities or assay interactions of structurally related compounds. This information can help researchers anticipate potential interferences and design appropriate cross-reactivity panels.
| Compound Name | Structural Class | Known Biological Target / Assay Interaction | Potential for Cross-Reactivity with 1-Benzylpiperidine-2,4-dione Assays |
| 1-Benzylpiperidine | Benzylpiperidine | Precursor in the synthesis of various pharmaceuticals; exhibits some affinity for sigma receptors. | High, due to the shared benzylpiperidine core. Assays targeting this scaffold may show significant cross-reactivity. |
| 1-Benzyl-4-piperidone | Benzylpiperidine | Intermediate in chemical synthesis; evaluated for various CNS activities.[2] | High, due to the shared benzylpiperidine core. The single ketone may lead to differential antibody recognition compared to the dione. |
| N-(1-Benzylpiperidin-4-yl)methanesulfonamide | Benzylpiperidine Derivative | Building block for compounds targeting the central nervous system, such as muscarinic M4 receptor antagonists.[3] | Moderate to High, depending on the specificity of the assay. The core structure is conserved. |
| Phencyclidine (PCP) | Arylcyclohexylamine | Well-known dissociative anesthetic that acts as an NMDA receptor antagonist. | Moderate, immunoassays for PCP are common, and the piperidine ring is a key structural feature that could lead to cross-reactivity. |
| Methamphetamine | Amphetamine | Psychostimulant that is a common target of immunoassays. | Low, while both are psychoactive substance analogs, the core structures are significantly different. However, some broad-spectrum assays might show minimal cross-reactivity. |
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Determination
To empirically determine the cross-reactivity of 1-Benzylpiperidine-2,4-dione and its analogs, a competitive ELISA is a standard and effective method. The following protocol provides a general framework that can be adapted to specific antibodies and reagents.
Objective: To quantify the cross-reactivity of various compounds against a primary antibody raised against a target analyte (e.g., a specific drug of abuse).
Materials:
-
96-well microtiter plates coated with the target analyte-protein conjugate.
-
Primary antibody specific to the target analyte.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Test compounds: 1-Benzylpiperidine-2,4-dione and a panel of structural analogs.
-
Standard solution of the target analyte.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Test Compounds: Prepare a serial dilution of the standard analyte and the test compounds in assay buffer.
-
Competitive Binding: Add a fixed amount of the primary antibody and varying concentrations of either the standard or the test compound to the wells of the coated microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the standard analyte.
-
Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the signal) for the standard and for each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100
-
Visualizing Experimental Design and Structural Relationships
To further clarify the experimental workflow and the structural relationships between the compounds of interest, the following diagrams are provided.
Caption: Workflow for determining cross-reactivity using competitive ELISA.
Caption: Structural relationships of 1-Benzylpiperidine-2,4-dione and its analogs.
Conclusion
While direct experimental data on the cross-reactivity of 1-Benzylpiperidine-2,4-dione remains to be published, a comparative analysis of its structural analogs provides a rational basis for anticipating potential assay interferences. Researchers are encouraged to perform empirical testing using standardized methods, such as the competitive ELISA protocol outlined in this guide, to definitively characterize the cross-reactivity profile of this compound and ensure the specificity and accuracy of their results. The provided workflows and diagrams serve as a practical resource for designing and interpreting such studies.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 1-Benzylpiperidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1-Benzylpiperidine-2,4-dione derivatives and related compounds. The information is compiled from various studies to offer an objective overview of their therapeutic potential, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of biological entities, particularly within the central nervous system.[1] Derivatives of this scaffold have demonstrated significant potential as enzyme inhibitors and receptor modulators.[1] This guide focuses on the biological evaluation of 1-Benzylpiperidine-2,4-dione and structurally similar derivatives, highlighting their performance in both controlled laboratory settings (in vitro) and within living organisms (in vivo).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the biological activities of various 1-benzylpiperidine derivatives from several key studies. This allows for a direct comparison of their potency and selectivity across different biological targets.
Table 1: In Vitro Cholinesterase Inhibitory Activity of 1-Benzylpiperidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |
| 19 | Acetylcholinesterase (AChE) | 5.10 ± 0.24 | - | [2] |
| Butyrylcholinesterase (BuChE) | 26.78 ± 0.81 | - | [2] | |
| 21 | Acetylcholinesterase (AChE) | > 500 | Selective for BuChE | [2] |
| Butyrylcholinesterase (BuChE) | 6.16 ± 0.29 | [2] | ||
| 15b | Acetylcholinesterase (eeAChE) | 0.39 ± 0.11 | - | [3][4] |
| 15j | Butyrylcholinesterase (eqBChE) | 0.16 ± 0.04 | - | [3][4] |
| d5 | Acetylcholinesterase (AChE) | 6.89 | Dual Inhibitor | [5] |
| Histone Deacetylase (HDAC) | 0.17 | [5] | ||
| d10 | Acetylcholinesterase (AChE) | 3.22 | Dual Inhibitor | [5] |
| Histone Deacetylase (HDAC) | 0.45 | [5] | ||
| Galantamine | Acetylcholinesterase (AChE) | 1.19 ± 0.046 | Reference Drug | [2] |
| Tacrine | Acetylcholinesterase (AChE) | - | Reference Drug | [3] |
| Donepezil | Acetylcholinesterase (AChE) | - | Reference Drug | [3] |
Table 2: In Vitro Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5h | SW480 | Colorectal Adenocarcinoma | 15.70 ± 0.28 | [6] |
| MCF-7 | Breast Adenocarcinoma | 16.50 ± 4.90 | [6] | |
| 5b | MCF-7 | Breast Adenocarcinoma | 14.15 | [6] |
| SW480 | Colorectal Adenocarcinoma | 31.75 | [6] | |
| 5b (pyrimidine derivative) | MDA-MB-231 | Breast Cancer | GI50 = 39.6 | [7] |
| 5a (pyrimidine derivative) | MDA-MB-231 | Breast Cancer | GI50 = 84.0 | [7] |
| Cisplatin | - | - | Reference Drug | [6] |
| 5-Fluorouracil | - | - | Reference Drug | [6] |
Table 3: In Vitro Antimicrobial Activity of N-benzyl piperidin-4-one Derivatives
| Compound | Microorganism | Activity | Reference |
| Synthesized N-benzyl piperidin-4-one derivatives | Aspergillus niger (Fungus) | Potent activity | [8] |
| Escherichia coli (Bacteria) | Potent activity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of 1-benzylpiperidine derivatives.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to determine the in vitro inhibitory activity of compounds against cholinesterases.[1][9]
Principle: The assay measures the activity of AChE or BuChE by monitoring the formation of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[1]
Procedure:
-
Prepare solutions of the test compounds, AChE or BuChE enzyme, acetylthiocholine or butyrylthiocholine iodide, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cell lines.[6]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Seed the cancer cells (e.g., MCF-7, SW480) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of 1-benzylpiperidine derivatives.
Caption: Cholinergic signaling pathway and the inhibitory action of a 1-benzylpiperidine derivative on AChE.
Caption: General experimental workflow for the development of 1-benzylpiperidine derivatives as therapeutic agents.
Caption: Proposed mechanism of anticancer activity for a piperidine derivative leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 1-Benzylpiperidine-2,4-dione against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-benzylpiperidine-2,4-dione, a key scaffold in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a comparative analysis of the primary methods, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Methods
Two principal routes for the synthesis of 1-Benzylpiperidine-2,4-dione are highlighted: a two-step approach involving the initial formation of the piperidine-2,4-dione ring followed by N-benzylation, and a more direct approach starting from N-benzylated precursors. The following table summarizes the key quantitative data for these methods.
| Method | Key Steps | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Overall Yield |
| Method A: Two-Step Synthesis | 1. Dieckmann Cyclization2. N-Benzylation | β-amino ester, dialkyl malonate | Sodium ethoxide, Benzyl bromide, K₂CO₃ | Ethanol, DMF | 12-24 hours | Reflux, 80°C | ~60-70% |
| Method B: Direct Synthesis | 1. Michael Addition2. Dieckmann Cyclization & Decarboxylation | Benzylamine, Methyl acrylate, Methyl malonyl chloride | Triethylamine, Sodium methoxide | Ethanol, Benzene | 18-30 hours | Reflux | ~50-60% |
Visualizing the Synthetic Pathways
To further elucidate the distinct approaches, the following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the Two-Step Synthesis of 1-Benzylpiperidine-2,4-dione.
Caption: Workflow for the Direct Synthesis of 1-Benzylpiperidine-2,4-dione.
Detailed Experimental Protocols
Method A: Two-Step Synthesis
This method involves the initial synthesis of the piperidine-2,4-dione core via a Dieckmann cyclization, followed by the attachment of the benzyl group to the nitrogen atom.
Step 1: Synthesis of Piperidine-2,4-dione (via Dieckmann Cyclization)
-
Materials: β-amino ester (e.g., ethyl β-aminopropionate), diethyl malonate, sodium ethoxide, absolute ethanol.
-
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, a mixture of the β-amino ester and diethyl malonate is added dropwise at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux and maintained for several hours (typically 8-12 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude piperidine-2,4-dione.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Step 2: N-Benzylation of Piperidine-2,4-dione
-
Materials: Piperidine-2,4-dione, benzyl bromide (or benzyl chloride), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of piperidine-2,4-dione in dry DMF, anhydrous potassium carbonate is added.
-
Benzyl bromide is then added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to approximately 80°C and stirred for several hours (typically 4-8 hours) until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude 1-benzylpiperidine-2,4-dione can be purified by column chromatography on silica gel.
-
Method B: Direct Synthesis from N-Benzylated Precursors
This approach builds the piperidine-2,4-dione ring directly onto a pre-existing N-benzyl fragment. A key example of this is the synthesis starting from benzylamine and methyl acrylate, followed by reaction with a malonyl derivative and subsequent Dieckmann cyclization.
-
Materials: Benzylamine, methyl acrylate, triethylamine (TEA), methyl malonyl chloride, potassium carbonate, dichloromethane (DCM), sodium methoxide, benzene.
-
Procedure:
-
Michael Addition: To a solution of benzylamine in ethanol, triethylamine is added, followed by the dropwise addition of methyl acrylate at room temperature. The mixture is stirred for several hours to yield methyl N-benzyl-β-alaninate. The product is isolated by removing the solvent and unreacted starting materials under reduced pressure.
-
Amidation: The resulting methyl N-benzyl-β-alaninate is dissolved in a biphasic solvent system of dichloromethane and water containing potassium carbonate. Methyl malonyl chloride is then added dropwise with vigorous stirring. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to give N-benzyl-N-(2-methoxycarbonylethyl)-malonamic acid methyl ester.
-
Dieckmann Cyclization and Decarboxylation: The amide from the previous step is dissolved in dry benzene, and sodium methoxide is added. The mixture is heated to reflux for several hours to effect the intramolecular Dieckmann condensation. Subsequent acidic workup and heating will lead to decarboxylation, yielding 1-benzylpiperidine-2,4-dione. The final product is isolated by extraction and purified by chromatography or recrystallization.
-
Conclusion
Both methods presented offer viable pathways to 1-benzylpiperidine-2,4-dione. Method A, the two-step synthesis, may be preferable when the unsubstituted piperidine-2,4-dione is readily available or when modular synthesis of various N-substituted analogs is desired. Method B, the direct synthesis, offers a more convergent approach, potentially reducing the number of purification steps, although it may require more careful control of the initial Michael addition and amidation steps. The choice of method will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and the need for analog synthesis. The provided data and protocols serve as a foundation for researchers to make an informed decision and to optimize the synthesis of this important heterocyclic compound.
Unveiling the Inhibitory Potential of 1-Benzylpiperidine Analogs: A Head-to-Head Comparison with Known Cholinesterase Inhibitors
For Immediate Release
In the landscape of neurodegenerative disease research, the quest for potent and selective enzyme inhibitors remains a paramount objective. This guide provides a detailed comparative analysis of 1-benzylpiperidine derivatives, a class of compounds demonstrating significant promise as cholinesterase inhibitors, against established inhibitors used in clinical practice. This report is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative performance based on available experimental data.
Recent studies have highlighted the potential of molecules incorporating the 1-benzylpiperidine scaffold as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically implicated in the pathology of Alzheimer's disease. By impeding the breakdown of the neurotransmitter acetylcholine, these inhibitors can help ameliorate cognitive decline. This guide synthesizes findings from multiple studies to present a clear, data-driven comparison.
Comparative Inhibitory Activity
The inhibitory efficacy of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for several 1-benzylpiperidine derivatives against AChE and BChE, juxtaposed with well-known cholinesterase inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| 1-Benzylpiperidine Derivatives | Known Inhibitors | ||||
| Compound 19 (a 1-benzylpiperidine derivative with a 2-phenylacetate moiety)[1] | AChE | 5.10 ± 0.24 | Galantamine[1] | AChE | 1.19 ± 0.046 |
| BuChE | 26.78 ± 0.81 | ||||
| Compound 15b (a 1,3-dimethylbenzimidazolinone derivative with a benzylpiperidine moiety)[2] | eeAChE | 0.39 ± 0.11 | Donepezil[2] | eeAChE | - |
| huAChE | 1.49 ± 0.43 | Tacrine[2] | eeAChE | - | |
| huBChE | 1.33 ± 0.55 | eqBChE | - | ||
| Compound 15j (a 1,3-dimethylbenzimidazolinone derivative with a benzylpiperidine moiety)[2] | eqBChE | 0.16 ± 0.04 | |||
| huAChE | 1.25 ± 0.48 | ||||
| huBChE | 0.66 ± 0.22 | ||||
| E2020 (Donepezil, a 1-benzylpiperidine derivative)[3] | AChE | 0.0057 | Physostigmine[3] | AChE | - |
eeAChE: Electric eel acetylcholinesterase, eqBChE: Equine butyrylcholinesterase, huAChE: Human acetylcholinesterase, huBChE: Human butyrylcholinesterase. A hyphen (-) indicates that the specific comparative data was not provided in the cited source.
Experimental Protocols
The determination of inhibitory activity is conducted through standardized enzymatic assays. The following provides a detailed methodology based on Ellman's method, a widely used protocol for measuring cholinesterase activity.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is based on the reaction of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates for AChE and BChE, respectively. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion that can be quantified by measuring its absorbance at a specific wavelength.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (1-benzylpiperidine derivatives and known inhibitors)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). A stock solution of the test compound is prepared, typically in DMSO, and then diluted to various concentrations with the buffer.
-
Assay Mixture: In each well of a 96-well microplate, the following are added in sequence:
-
Phosphate buffer
-
A solution of the test compound at a specific concentration.
-
DTNB solution.
-
AChE or BChE solution.
-
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BChE) to the mixture.
-
Measurement: The absorbance is measured continuously for a set duration (e.g., 5 minutes) at a wavelength of 412 nm using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
To understand the broader context of cholinesterase inhibition, it is crucial to visualize the cholinergic signaling pathway and the role of these inhibitors.
Caption: Cholinergic signaling pathway and the inhibitory action of 1-benzylpiperidine derivatives.
This guide provides a foundational comparison of 1-benzylpiperidine derivatives with established cholinesterase inhibitors. The presented data underscores the potential of this chemical scaffold in the development of novel therapeutics for neurodegenerative disorders. Further research, including in vivo studies and safety profiling, is essential to fully elucidate their therapeutic utility.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Data on 1-Benzylpiperidine-2,4-dione: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of a plausible synthetic route to 1-benzylpiperidine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct published data for this specific molecule, this guide outlines a detailed, chemically sound experimental protocol based on well-established organic chemistry principles, primarily the Dieckmann condensation. This is followed by a comparison with a viable alternative synthetic strategy.
Data Summary
As no direct, peer-reviewed synthesis of 1-benzylpiperidine-2,4-dione with complete experimental data was found in the public domain, this guide presents a representative protocol. The expected yields are estimations based on similar reactions reported in the literature.
Table 1: Comparison of Synthetic Routes to 1-Benzylpiperidine-2,4-dione
| Parameter | Method A: Dieckmann Condensation | Method B: N-Benzylation of Piperidine-2,4-dione |
| Starting Materials | Benzylamine, Ethyl acrylate | Piperidine-2,4-dione, Benzyl bromide |
| Key Reactions | Michael addition, Dieckmann condensation | Nucleophilic substitution |
| Number of Steps | 2-3 | 1 |
| Estimated Overall Yield | Moderate to Good | Good to High |
| Scalability | Potentially scalable | Generally scalable |
| Potential Issues | Side reactions during Dieckmann condensation, purification of intermediates | Potential for over-alkylation, purification from starting materials |
| Versatility | Allows for variation in the N-substituent from the start | Requires prior synthesis of the piperidine-2,4-dione core |
Experimental Protocols
Method A: Synthesis of 1-Benzylpiperidine-2,4-dione via Dieckmann Condensation
This protocol is a multi-step synthesis commencing with the formation of an N-substituted diester, followed by an intramolecular Dieckmann condensation to form the piperidine-2,4-dione ring.
Step 1: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1 equivalent) in ethanol.
-
To this solution, add ethyl acrylate (2.2 equivalents) dropwise at room temperature. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure to yield the crude diethyl 3,3'-(benzylazanediyl)dipropanoate. This intermediate can be purified by vacuum distillation or used directly in the next step.
Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this, add a solution of diethyl 3,3'-(benzylazanediyl)dipropanoate (1 equivalent) in anhydrous toluene dropwise at a temperature that maintains a gentle reflux.
-
After the addition, continue to heat the mixture at reflux for 2-4 hours.[1]
-
Monitor the formation of the cyclic β-keto ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation to 1-Benzylpiperidine-2,4-dione
-
To the crude ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate, add a 5% aqueous solution of hydrochloric acid.
-
Heat the mixture at reflux for 1-2 hours to facilitate both hydrolysis of the ester and decarboxylation.[2][3]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1-Benzylpiperidine-2,4-dione.
Visualizations
Caption: Synthetic workflow for 1-Benzylpiperidine-2,4-dione via Dieckmann condensation.
Caption: Comparison of Dieckmann condensation and N-benzylation routes.
References
Correlating Computational Predictions with Experimental Results for 1-Benzylpiperidine-2,4-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational predictions and experimental results for the synthetic compound 1-Benzylpiperidine-2,4-dione. Due to the limited availability of comprehensive studies directly correlating theoretical and experimental data for this specific molecule, this guide establishes a framework for comparison by drawing upon established methodologies and data from structurally related piperidine derivatives. The objective is to offer a clear, data-driven comparison of predicted and observed properties, alongside detailed experimental protocols for validation.
Data Presentation: Physicochemical and Spectroscopic Properties
A fundamental aspect of characterizing a novel compound involves comparing its experimentally determined properties with computationally predicted values. This allows for the validation of theoretical models and provides a deeper understanding of the molecule's structure and behavior.
| Property | Experimental Data/Method | Computational Prediction |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol | 203.24 g/mol |
| ¹H NMR Spectrum | Data available from ChemicalBook[1] | Can be predicted using Density Functional Theory (DFT) with the B3LYP functional.[2][3] |
| ¹³C NMR Spectrum | Data available from ChemicalBook[1] | Can be predicted using Density Functional Theory (DFT) with the B3LYP functional.[2][3] |
| Infrared (IR) Spectrum | Data available from ChemicalBook[1] | Vibrational frequencies can be calculated using DFT methods.[2] |
| Mass Spectrum (MS) | Data available from ChemicalBook[1] | Not typically predicted; experimental data provides the mass-to-charge ratio. |
| XlogP | Not available | 0.9 (Predicted by PubChem) |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating computational predictions and ensuring the reliability of research findings. Below are representative protocols for the synthesis and potential biological evaluation of 1-Benzylpiperidine-2,4-dione, based on established methods for similar compounds.
Synthesis of 1-Benzylpiperidine-2,4-dione via Dieckmann Cyclization
The Dieckmann cyclization is a well-established method for the synthesis of cyclic β-keto esters, which can be further processed to yield piperidine-2,4-diones.[4][5][6]
Materials:
-
N-Benzyl-N-(2-ethoxycarbonylethyl)aminoethyl acetate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of N-Benzyl-N-(2-ethoxycarbonylethyl)aminoethyl acetate in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in anhydrous toluene at reflux.
-
The reaction mixture is refluxed for an additional 4-6 hours.
-
After cooling to room temperature, the mixture is quenched with a dilute solution of hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, a β-keto ester, is then subjected to hydrolysis and decarboxylation by refluxing with aqueous hydrochloric acid to yield 1-Benzylpiperidine-2,4-dione.
-
The final product is purified by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7][8][9] This protocol is essential for evaluating the potential anticancer properties of piperidine-2,4-dione derivatives.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1-Benzylpiperidine-2,4-dione (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 1-Benzylpiperidine-2,4-dione in culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[10][11][12]
Materials:
-
Male Swiss mice (20-25 g)
-
1-Benzylpiperidine-2,4-dione (suspended in 0.5% methylcellulose)
-
Phenytoin (positive control)
-
Electroconvulsive shock apparatus
Procedure:
-
Administer 1-Benzylpiperidine-2,4-dione intraperitoneally (i.p.) to a group of mice at various doses.
-
Administer the vehicle and the positive control to separate groups of mice.
-
After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure.
-
The absence of the tonic hind limb extension is considered as the endpoint for protection.
-
Determine the median effective dose (ED₅₀) of the compound.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a general workflow for drug discovery, a hypothetical signaling pathway for cytotoxicity, and a potential mechanism for anticonvulsant activity.
Caption: Drug discovery workflow.
Caption: Hypothetical cytotoxicity pathway.
Caption: Potential anticonvulsant mechanism.
References
- 1. 1-benzylpiperidine-2,4-dione(70571-31-2) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 1-Benzylpiperidine-2,4-dione: A Procedural Guide
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 1-Benzylpiperidine-2,4-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this chemical compound.
The following procedures are based on established safety protocols for hazardous chemical waste and information derived from piperidine derivatives. It is imperative to consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6][7]
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood is required.[2][3] If significant aerosolization or vapor is expected, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
II. Chemical Waste Classification and Storage
All materials contaminated with 1-Benzylpiperidine-2,4-dione must be treated as hazardous waste. This includes the chemical itself, any reaction byproducts, contaminated solvents, and disposable labware.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and any solvents used.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "1-Benzylpiperidine-2,4-dione," and any other components in the waste stream. The hazards (e.g., "Flammable," "Toxic") should also be clearly indicated.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secured hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1][8]
III. Step-by-Step Disposal Procedure
-
Preparation: Ensure all necessary PPE is worn correctly. Work within a certified chemical fume hood to minimize inhalation exposure.
-
Containment of Spills: In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Remove all ignition sources.[8] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection of Waste:
-
Solid Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[6]
-
Liquid Waste: If collecting liquid waste, use a funnel to transfer the waste into the designated container, avoiding splashes.
-
Contaminated Labware: Place all contaminated disposable items (e.g., pipette tips, gloves, weighing paper) directly into the hazardous waste container.
-
-
Decontamination:
-
Spill Area: After removing the bulk of the spill, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[8]
-
Reusable Glassware: Rinse contaminated glassware with a small amount of an appropriate solvent into the hazardous waste container before standard washing procedures.
-
-
Final Disposal:
-
Sealing: Securely close the hazardous waste container.
-
Storage: Move the container to the designated hazardous waste accumulation area.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted through an approved and licensed waste disposal facility.[1][2]
-
IV. Hazard Summary for Piperidine Derivatives
For easy reference, the table below summarizes the common hazards associated with piperidine derivatives, which should be considered when handling 1-Benzylpiperidine-2,4-dione.
| Hazard Category | Description |
| Flammability | Vapors may form explosive mixtures with air. Keep away from heat, sparks, and open flames. |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed.[1][5] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[5] |
| Acute Toxicity (Inhalation) | Toxic or fatal if inhaled.[5] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3] |
| Eye Damage/Irritation | Causes serious eye damage.[3] |
| Aquatic Toxicity | Harmful to aquatic life. Avoid release to the environment. |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1-Benzylpiperidine-2,4-dione.
Caption: Workflow for the safe disposal of 1-Benzylpiperidine-2,4-dione.
References
Personal protective equipment for handling 1-Benzylpiperidine-2,4-dione
Essential Safety and Handling Guide for 1-Benzylpiperidine-2,4-dione
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for 1-Benzylpiperidine-2,4-dione, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
1-Benzylpiperidine-2,4-dione is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
To mitigate these risks, the following personal protective equipment is essential:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Keep the container tightly closed when not in use.
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contain the spill and follow institutional emergency procedures.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
If in Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Workflow for Safe Handling and Disposal
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of 1-Benzylpiperidine-2,4-dione.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
